2-bromo-4-(propan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNZBRIMNNSRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-93-4 | |
| Record name | 2-bromo-4-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-bromo-4-(propan-2-yl)pyrimidine CAS number 1215071-93-4
This guide provides a comprehensive technical analysis of 2-bromo-4-(propan-2-yl)pyrimidine , a critical heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals.[1]
Technical Guide: this compound
CAS Number: 1215071-93-4
Synonyms: 2-Bromo-4-isopropylpyrimidine; 2-Bromo-4-(1-methylethyl)pyrimidine
Molecular Formula: C
Executive Summary: The Lynchpin Scaffold
In modern medicinal chemistry, This compound serves as a "lynchpin" intermediate.[1] Its value lies in the strategic combination of a reactive electrophile (C2-bromide) and a lipophilic steric handle (C4-isopropyl).
-
The C2-Bromide: Acts as a high-fidelity site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitutions (S
Ar). The position between the two nitrogen atoms renders it highly electron-deficient, facilitating rapid functionalization.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
The C4-Isopropyl Group: Provides a critical "hydrophobic fill."[1] In kinase inhibitor design, this bulky aliphatic group is frequently employed to occupy the hydrophobic Gatekeeper region or the ATP-binding pocket's solvent-exposed front, improving potency and metabolic stability compared to a simple methyl group.
Chemical Profile & Physical Properties[1][2]
| Property | Specification | Context |
| Appearance | Colorless to pale yellow oil/low-melting solid | Tendency to supercool; often handled as a liquid.[1] |
| Boiling Point | ~245°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.4 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |
| LogP | ~2.4 | Moderate lipophilicity; good cell permeability potential for downstream drugs.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. The C-Br bond is stable, but the ring is sensitive to hydrolysis under strong acidic/basic conditions over time. |
Synthetic Routes & Retrosynthetic Logic
The synthesis of CAS 1215071-93-4 is generally approached via two primary upstream pathways, both converging on the pyrimidine core construction followed by functionalization.[1]
Pathway A: The POBr Deoxybromination (Preferred)
This route is favored for scale-up due to the stability of the hydroxy-pyrimidine intermediate.[1]
-
Cyclization: Condensation of isobutyrylacetate (or equivalent
-keto ester) with urea yields 2-hydroxy-4-isopropylpyrimidine (isocytosine derivative).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Functionalization: Treatment with phosphorus oxybromide (POBr
) converts the C2-hydroxyl (tautomeric with carbonyl) to the C2-bromide.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Pathway B: The Sandmeyer-Type Transformation
-
Cyclization: Condensation of a
-diketone or enaminone with guanidine yields 2-amino-4-isopropylpyrimidine .ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Diazotization: Reaction with sodium nitrite (NaNO
) and HBr generates the diazonium salt in situ, which undergoes substitution to the bromide.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic analysis showing the two primary routes from common C4-precursors and amidine sources.
Downstream Reactivity & Protocols
The utility of this scaffold is defined by the lability of the C2-bromide.[1] Below are the two most critical reaction classes for drug discovery applications.
Workflow 1: Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl rings, common in building bi-aryl kinase inhibitors.[1]
Standardized Protocol:
-
Reagents:
-
Substrate: 2-bromo-4-isopropylpyrimidine (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)
(1.2 equiv)[2] -
Catalyst: Pd(dppf)Cl
[2][3]·DCM (0.05 equiv) - Chosen for resistance to oxidation.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Base: K
CO (2.0 M aq, 3.0 equiv)[2] -
Solvent: 1,4-Dioxane (degassed).[2]
-
-
Procedure:
-
Charge a microwave vial with the bromide, boronic acid, and catalyst.[2][3]
-
Seal and purge with N
for 5 minutes.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Add solvent and aqueous base via syringe.[1]
-
Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.[2]
-
-
Mechanism Note: The electron-deficient pyrimidine ring facilitates a rapid oxidative addition step.[1] The steric bulk of the isopropyl group at C4 rarely interferes with C2 coupling due to the distance (meta-relationship).
Workflow 2: S Ar Displacement (Amination)
Used to synthesize 2-aminopyrimidines (e.g., CDK inhibitor scaffolds).[2]
Protocol:
-
Reagents: Substrate (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), DIPEA (2.0 equiv), n-Butanol or DMF.[2]
-
Conditions: Heat at 100–120°C in a sealed tube.
-
Observation: The reaction proceeds cleanly. If the amine is a weak nucleophile (e.g., aniline), acid catalysis (p-TsOH) or Buchwald-Hartwig conditions may be required instead.[2]
Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the C2-bromide handle.[1]
Safety & Handling (GHS)
While specific toxicological data for this CAS is limited, it is handled according to the profile of analogous halogenated pyrimidines.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of vapors (especially if heated).
-
Wear nitrile gloves and chemical safety goggles.[1]
-
Quench: Unreacted bromide residues in reaction mixtures should be quenched with aqueous ammonium chloride before disposal to prevent delayed hydrolysis or alkylation of waste streams.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2][5][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link[2]
-
PubChem. (2025).[1][4] "Compound Summary: this compound." National Library of Medicine.[1] Link[2]
-
Fischer, P. M. (2004).[2] "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry, 11(12), 1563-1583.[2] (Contextual grounding for pyrimidine scaffolds in kinase synthesis).
Sources
- 1. 4-Amino-2-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
2-bromo-4-isopropylpyrimidine chemical structure and properties
Executive Summary
2-Bromo-4-isopropylpyrimidine (CAS: 1215071-93-4) is a halogenated heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by the electrophilic C2-bromine handle and the lipophilic C4-isopropyl group, this scaffold offers a unique balance of reactivity and steric bulk. It serves as a primary intermediate for constructing CDK (Cyclin-Dependent Kinase) inhibitors, Aurora kinase antagonists, and various GPCR ligands where the isopropyl moiety modulates hydrophobic pocket occupancy.
This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis routes, reactivity profiles, and safety protocols, designed for researchers and process chemists.
Part 1: Chemical Identity & Physicochemical Properties[1]
The electronic architecture of 2-bromo-4-isopropylpyrimidine is defined by the electron-deficient pyrimidine ring, further deactivated at the C2 position by the inductive effect of the bromine atom. This makes C2 highly susceptible to nucleophilic aromatic substitution (
Table 1: Chemical Identity & Key Metrics
| Property | Data |
| IUPAC Name | 2-Bromo-4-(propan-2-yl)pyrimidine |
| CAS Number | 1215071-93-4 |
| Molecular Formula | |
| Molecular Weight | 201.06 g/mol |
| SMILES | CC(C)c1ccnc(Br)n1 |
| Appearance | Low-melting solid or viscous oil (dependent on purity) |
| Boiling Point | ~265°C (Predicted based on 4-methyl analog) |
| LogP (Calc) | ~2.5 (High lipophilicity due to isopropyl group) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
Part 2: Synthetic Methodology
The synthesis of 2-bromo-4-isopropylpyrimidine is most efficiently achieved through a convergent route starting from 3-methyl-2-butanone . The process involves the construction of the pyrimidine ring followed by functional group transformation.[1][2]
Core Synthetic Pathway (The "Enaminone" Route)
This route is preferred for its scalability and avoidance of harsh POBr3 conditions often required in direct hydroxy-to-bromo conversions.
Step 1: Enaminone Formation
Condensation of 3-methyl-2-butanone with
-
Reagents: 3-methyl-2-butanone, DMF-DMA, Reflux (100-110°C).
-
Mechanism: Vinylogous amidation.
Step 2: Cyclization to 2-Aminopyrimidine The enaminone reacts with guanidine (or guanidine carbonate) to close the pyrimidine ring.
-
Reagents: Guanidine HCl, NaOEt/EtOH, Reflux.
-
Yield: Typically 80-90%.
Step 3: Sandmeyer-Type Bromination The 2-amino group is converted to the 2-bromo derivative via a diazonium intermediate.
-
Reagents:
, 48% HBr, (Diazotization), then or simple thermal decomposition. -
Critical Control Point: Temperature must be maintained <5°C during nitrite addition to prevent phenol formation (hydrolysis).
Visualization of Synthetic Workflow
Caption: Step-wise synthesis of 2-bromo-4-isopropylpyrimidine via the enaminone-guanidine pathway.
Detailed Experimental Protocol (Sandmeyer Step)
Note: This protocol is adapted from standard procedures for 2-bromo-4-alkylpyrimidines.
-
Preparation: Charge a 3-neck flask with 2-amino-4-isopropylpyrimidine (1.0 eq) and 48% Hydrobromic Acid (HBr) (10.0 eq).
-
Cooling: Cool the mixture to -5°C using an ice/salt bath.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (
) (2.5 eq) in water, maintaining the internal temperature below 0°C. Caution: Evolution of brown fumes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Quench & Workup: Neutralize with
or to pH ~8. Extract with Dichloromethane (DCM) (3x). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 3: Reactivity & Functionalization
The C2-Bromine is the primary reactive center. The C4-Isopropyl group provides steric shielding to the C4/C5 positions, directing nucleophiles and catalysts preferentially to C2.
Nucleophilic Aromatic Substitution ( )
The pyrimidine ring is electron-deficient.[3][4] The bromine at C2 is an excellent leaving group, displaceable by amines, alkoxides, and thiols.
-
Conditions:
, Base ( or ), Solvent (DMF/DMSO), Heat (60-100°C). -
Selectivity: Exclusive C2 substitution.
Palladium-Catalyzed Cross-Coupling
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst:
or . -
Base:
or .
-
-
Buchwald-Hartwig: Coupling with amines (for sterically hindered amines that fail
).-
Catalyst:
/ Xantphos.
-
Reactivity Map[4]
Caption: Divergent synthesis pathways from the 2-bromo-4-isopropylpyrimidine core.
Part 4: Applications in Drug Discovery[10]
Kinase Inhibitors
The 2-aminopyrimidine motif is a "privileged scaffold" in kinase inhibition, mimicking the adenine ring of ATP.
-
Role of Isopropyl: The C4-isopropyl group often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region of the kinase ATP-binding site, improving potency and selectivity compared to the smaller methyl analog.
-
Target Classes: CDK (Cyclin-Dependent Kinase), Aurora Kinase, and mTOR inhibitors often feature this substitution pattern.
Agrochemicals
Pyrimidines are fundamental to ALS (Acetolactate Synthase) inhibitors (herbicides). The 2-bromo-4-isopropylpyrimidine serves as a precursor to sulfonylurea herbicides where the pyrimidine ring is coupled to a sulfonamide moiety.
Part 5: Safety & Handling
-
Hazards:
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Protect from light to prevent debromination or discoloration. -
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. (n.d.). 2-Bromo-4-(iso-propyl)pyrimidine Product Sheet. Retrieved from
-
BenchChem. (2025).[2][6] Synthesis of 2-Amino-4-isopropylpyrimidine via 1,1-Dimethoxy-4-methylpentan-3-one. Retrieved from
-
PubChem. (2025).[5] 2-Bromo-4-chloropyrimidine (Analogous Reactivity Data). CID 45117393.[5] Retrieved from
-
ChemicalBook. (2024).[7] 2-Bromo-4-(iso-propyl)pyrimidine Suppliers and Properties. Retrieved from
- Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for pyrimidine synthesis via enaminones).
Sources
- 1. Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 2-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-BROMO-4-METHYLPYRIMIDINE [chembk.com]
Technical Guide: Solubility Profile of 2-Bromo-4-Isopropylpyrimidine
This guide details the solubility profile, physicochemical drivers, and solvent selection strategies for 2-bromo-4-isopropylpyrimidine (CAS: 37903-87-2). It is designed for researchers optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) or developing purification protocols.
Executive Summary & Application Context
2-Bromo-4-isopropylpyrimidine is a critical heteroaromatic intermediate, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions. Its solubility behavior is governed by the competition between the electron-deficient, polar pyrimidine core and the lipophilic isopropyl substituent.
-
Primary Application: Synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura coupling.
-
Solubility Class: Lipophilic heteroaromatic. Soluble in polar aprotic and chlorinated solvents; sparingly soluble in water.
-
Critical Insight: While the isopropyl group enhances solubility in non-polar media (toluene) compared to methyl-analogs, the compound retains sufficient polarity to be highly soluble in hydrogen-bond-accepting solvents like THF and DMF.
Physicochemical Basis of Solubility
Understanding the structural determinants allows for predictive solvent selection when empirical data is unavailable.
| Property | Value / Estimate | Impact on Solubility |
| Molecular Weight | 201.06 g/mol | Low MW facilitates dissolution in diverse organic solvents. |
| LogP (Octanol/Water) | ~2.5 (Predicted) | Indicates preference for organic phases; suitable for biphasic reactions. |
| H-Bond Donors | 0 | Lack of donors limits solubility in water/protic solvents relative to amines. |
| H-Bond Acceptors | 2 (Pyrimidine N) | Promotes solubility in alcohols and wet solvents via H-bonding. |
| Dipole Moment | Moderate | Aligns with polar aprotic solvents (DMSO, DMF, MeCN). |
Solvent Compatibility Matrix
The following data categorizes solvents based on their operational utility for synthesis (0.1 – 1.0 M) and workup .
Category A: High Solubility (Recommended for Stock Solutions)
These solvents typically dissolve >100 mg/mL.
| Solvent | Role | Mechanistic Insight |
| Dichloromethane (DCM) | Extraction / Transfer | Excellent interaction with the lipophilic isopropyl group and polar core. |
| Tetrahydrofuran (THF) | Reaction Medium | Ether oxygen interacts with pyrimidine π-system; standard for lithiation. |
| Ethyl Acetate (EtOAc) | Extraction / Chromatography | Standard organic phase for aqueous workups; high loading capacity. |
| DMF / DMSO | Reaction Medium | High dielectric constants stabilize transition states in SNAr reactions. |
| 1,4-Dioxane | Reaction Medium | Preferred for Suzuki couplings; fully miscible with the compound. |
Category B: Moderate Solubility (Temperature Dependent)
Useful for crystallization or high-temperature reactions.
| Solvent | Role | Mechanistic Insight |
| Methanol / Ethanol | Solvent / Antisolvent | Soluble at RT, but solubility drops significantly at 0°C (crystallization potential). |
| Toluene | Reaction Medium | Good solubility at reflux (>80°C); lower solubility at RT compared to DCM. |
| Acetonitrile (MeCN) | Reaction Medium | Soluble, but may require warming for high concentrations (>0.5 M). |
Category C: Low Solubility (Antisolvents)
Used to crash out the product or wash away impurities.
| Solvent | Role | Mechanistic Insight |
| Water | Biphasic Partner | < 1 mg/mL. Forces compound into organic phase during extraction. |
| Hexanes / Heptane | Antisolvent | Isopropyl group provides some affinity, but the polar core drives precipitation. |
Operational Workflows & Visualizations
Workflow 1: Solvent Selection for Suzuki Coupling
The choice of solvent dictates the reaction rate and workup efficiency. The diagram below illustrates the decision logic based on the solubility profile.
Caption: Decision matrix for solvent selection in Suzuki-Miyaura couplings involving 2-bromo-4-isopropylpyrimidine.
Workflow 2: Purification via Solubility Differential
Leveraging the "Moderate" vs. "Low" solubility gap for purification.
Caption: Purification workflow utilizing the solubility differential between chlorinated solvents and hydrocarbons.
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on literature values. Use this self-validating protocol to determine the precise solubility limit for your specific batch and temperature.
Objective: Determine saturation concentration (
Reagents:
-
2-Bromo-4-isopropylpyrimidine (>98% purity).
-
Target Solvent (e.g., MeOH, Toluene).
-
0.22 µm PTFE Syringe Filter.
Step-by-Step Methodology:
-
Preparation: Weigh approx. 100 mg of solid into a 4 mL glass vial (Vial A).
-
Addition: Add 500 µL of the target solvent.
-
Equilibration: Cap tightly and vortex for 5 minutes.
-
Observation A: If solid dissolves completely, solubility is >200 mg/mL . Stop.
-
Observation B: If solid remains, proceed to step 4.
-
-
Saturation: Place Vial A in a shaker/incubator at 25°C for 24 hours. Ensure solid is always present (add more if needed).
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (Vial B).
-
Quantification (Gravimetric):
-
Evaporate solvent from Vial B using a gentle N2 stream or rotovap.
-
Dry residue under high vacuum (0.1 mbar) for 2 hours.
-
Weigh Vial B.
-
Calculation:
-
Validation Check:
-
If the residue appears as an oil rather than a solid, the compound may be solvated or melting point depressed. Verify purity via ¹H NMR.
References
-
BenchChem. Suzuki Couplings of Bromopyrimidines: Technical Support & Troubleshooting. (Accessed 2024).[1] Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromopyrimidine Derivatives. (2025 Revision).[2][3][4] Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Pyrimidines & Physicochemical Properties.Link
-
Mitrofanov, I., et al. The Solvent Selection Framework: Solvents for Organic Synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering, 2012. Link
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-(iso-propyl)pyrimidine.Link
Sources
Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Bromo-4-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, serving as versatile scaffolds for a multitude of therapeutic agents.[1][2][3][4] Among these, 2-bromo-4-isopropylpyrimidine presents itself as a valuable building block. However, its utility in synthesis is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, intended for laboratory personnel, provides an in-depth examination of the safety considerations, handling procedures, and emergency responses associated with 2-bromo-4-isopropylpyrimidine, drawing upon data from structurally related compounds to ensure a comprehensive safety profile.
Hazard Identification and Classification
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[5][6][7][8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][8]
It is crucial to handle this compound with the assumption that it possesses these hazards until empirical data becomes available.
Physicochemical Properties and Their Safety Implications
Understanding the physical and chemical properties of a substance is fundamental to its safe handling. While specific data for 2-bromo-4-isopropylpyrimidine is sparse, the properties of related compounds offer valuable insights.
| Property | Anticipated Value/State | Safety Implication |
| Physical State | Likely a solid at room temperature.[9] | Reduces the risk of inhalation compared to a volatile liquid, but fine powders can be easily aerosolized. |
| Molecular Formula | C7H9BrN2[10][11] | The presence of bromine and nitrogen suggests the potential for the release of toxic gases (e.g., hydrogen bromide, nitrogen oxides) upon combustion.[12] |
| Molecular Weight | ~201.06 g/mol [11] | |
| Solubility | Likely soluble in organic solvents. | Dictates the choice of solvents for reactions and cleaning, as well as appropriate fire-extinguishing media. |
| Stability | Stable under recommended storage conditions. | Avoid contact with strong oxidizing agents, strong bases, and excessive heat to prevent decomposition.[13] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for mitigating the risks associated with handling 2-bromo-4-isopropylpyrimidine.
Engineering Controls
-
Fume Hood: All handling of solid and dissolved 2-bromo-4-isopropylpyrimidine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[7][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2-bromo-4-isopropylpyrimidine:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[14] | To prevent skin contact and absorption.[14] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[14] | To protect eyes from splashes and dust.[14] |
| Body Protection | Laboratory coat.[14] | To prevent contamination of personal clothing.[14] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter may be necessary when handling large quantities of the powder or if there is a risk of aerosol generation.[14] | To prevent inhalation of airborne particles. |
Safe Handling, Storage, and Disposal Protocols
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.[14]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Have spill containment materials readily accessible.[14]
-
Weighing: If weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to control dust.[14] Use anti-static measures to prevent dispersal of the powder.[14]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[14] If heating is required, use a controlled heating source like a heating mantle and ensure proper ventilation.[14]
-
Post-Handling: Thoroughly clean all equipment and the work area after use.[14] Decontaminate surfaces with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[14]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
Do not store in direct sunlight.[9]
Disposal
Proper disposal of 2-bromo-4-isopropylpyrimidine and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.[14]
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper) in a dedicated, labeled hazardous waste container.[14] Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.[14]
-
Disposal Procedure: Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[14] Do not dispose of this compound down the drain or in regular trash.[14]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, get medical advice/attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9] |
Accidental Release Measures
-
Personal Precautions: Ventilate the area until the material pick-up is complete. Wear proper protective equipment.[9]
-
Environmental Precautions: Prevent spills from entering sewers, watercourses, or low areas.[9]
-
Methods for Cleaning Up: For solid spills, sweep up, place in a bag, and hold for waste disposal.[9] For liquid spills, absorb with an inert material and place in a suitable container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[15]
-
Specific Hazards: Combustion may produce toxic fumes of hydrogen bromide and nitrogen oxides.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Visualizing Safety Workflows
To further enhance safety protocols, visual aids can be instrumental.
Caption: A workflow for safe handling of 2-bromo-4-isopropylpyrimidine.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. 2-Bromo-4-(iso-propyl)pyrimidine | 1215071-93-4 [sigmaaldrich.com]
- 11. 5-Bromo-4-isopropylpyrimidine | CymitQuimica [cymitquimica.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. echemi.com [echemi.com]
Technical Guide: Strategic Sourcing and Quality Assurance of 2-Bromo-4-Isopropylpyrimidine (CAS 66601-49-4)
Executive Summary
High purity 2-bromo-4-isopropylpyrimidine (CAS 66601-49-4) is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists such as Relugolix .
In drug development, the quality of this starting material is non-negotiable. Impurities at the 2-position (e.g., hydrolysis products) or regioisomers at the 4-position can effectuate downstream coupling failures, specifically inhibiting Suzuki-Miyaura cross-coupling efficiency or leading to difficult-to-separate isomeric byproducts in the API.
This guide provides a technical framework for evaluating suppliers, understanding the impurity profile based on synthetic origin, and implementing a self-validating Quality Control (QC) protocol.
Chemical Identity & Critical Quality Attributes (CQAs)
To effectively source this material, one must look beyond the Certificate of Analysis (CoA) purity percentage. The nature of the impurities matters more than the absolute value.
| Attribute | Specification | Technical Rationale |
| CAS Number | 66601-49-4 | Unique identifier. |
| Molecular Formula | C₇H₉BrN₂ | MW: 201.06 g/mol . |
| Appearance | Colorless to light yellow liquid/oil | Darkening indicates oxidation or free bromine presence. |
| Purity (HPLC) | ≥ 97.0% (Area %) | < 95% often indicates significant hydrolysis (2-hydroxy analog). |
| H₂O Content | ≤ 0.5% | Water promotes hydrolysis of the C-Br bond during storage. |
| Key Impurity A | 4-isopropylpyrimidin-2-ol | The hydrolysis product.[1] It is unreactive in cross-coupling, lowering yield. |
| Key Impurity B | 2-chloro-4-isopropylpyrimidine | Arises if POCl₃/POBr₃ mixtures are used in synthesis. Hard to separate. |
Supplier Evaluation Framework
The market for CAS 66601-49-4 is split between high-cost catalog houses and bulk manufacturing organizations (CDMOs). Do not rely solely on brand names; validate the source of the chemistry.
Tiered Supplier Categorization
-
Tier 1: Strategic Partners (e.g., Sigma-Aldrich/Merck, Fisher Scientific)
-
Role: Reference standards and early-stage small scale (mg to g).
-
Pros: Extensive documentation (HNMR, LCMS included), high reliability.
-
Cons: Prohibitive cost for scale-up (> $100/g).
-
-
Tier 2: Specialty Building Block Suppliers (e.g., Combi-Blocks, Enamine)
-
Role: Medicinal chemistry scale (1g - 100g).
-
Pros: Balance of price and quality; often synthesize in-house.
-
Cons: Stock fluctuates; lead times can vary.
-
-
Tier 3: Bulk Manufacturers (e.g., BLD Pharm, Alfa Chemical, WuXi AppTec)
-
Role: Process chemistry scale (kg).
-
Pros: Lowest cost per gram.
-
Cons: Variable batch-to-batch consistency; requires rigorous internal QC.
-
Decision Matrix Workflow (DOT Visualization)
The following diagram outlines the logical flow for qualifying a vendor for this specific intermediate.
Figure 1: Vendor qualification workflow emphasizing internal data validation prior to bulk purchase.
Technical Deep Dive: Synthesis & Impurity Origins
Understanding how the supplier made the compound allows you to predict what impurities are present.
Dominant Synthesis Route
The industrial synthesis typically follows the "Pyrimidinone Route":
-
Condensation: Isobutyrylacetate (or equivalent) + Urea
4-isopropylpyrimidin-2(1H)-one (The "Hydroxy" intermediate). -
Aromatization/Bromination: Reaction with Phosphorus Oxybromide (POBr₃) or POCl₃/HBr.
Impurity Mapping
-
Hydrolysis Impurity (The "Silent Killer"): If the bromination is incomplete or if the final product is exposed to moisture, it reverts to 4-isopropylpyrimidin-2-ol .
-
Detection: This does NOT absorb strongly at the same UV wavelengths as the bromo-product in some mobile phases, leading to false high purity on CoAs.
-
-
Regioisomer Impurity: If the starting material (beta-keto ester) was not pure, you may get 5-isopropyl isomers, though rare with this specific scaffold.
Figure 2: Synthetic pathway illustrating the origin of critical impurities (Hydroxyl and Chloro analogs).
Analytical Protocols (Self-Validating System)
Do not trust the vendor's generic gradient. Use this specific protocol designed to separate the hydroxy-impurity from the bromo-product.
HPLC Method (Reverse Phase)
This method utilizes a phosphoric acid buffer to suppress the ionization of the pyrimidine nitrogen, sharpening the peaks.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm or 5µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 220 nm (for impurities).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Gradient Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
-
Retention Time: Target ~8-10 mins for the main peak.
-
Tailing Factor: < 1.5 (If > 1.5, increase buffer strength).
-
Resolution: > 2.0 between the main peak and the nearest impurity (likely the 2-OH species, which elutes earlier due to polarity).
Storage & Handling
-
Stability: The C-Br bond is susceptible to hydrolysis over time.
-
Protocol: Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Retest: Mandatory re-analysis (HPLC) every 6 months.
References
-
PubChem. (n.d.). Compound Summary for CAS 66601-49-4: 2-Bromo-4-isopropylpyrimidine. National Library of Medicine. Retrieved February 26, 2026, from [Link]
-
Google Patents. (2023). Process for preparing relugolix and intermediates thereof (US20230357267A1).[4] Retrieved February 26, 2026, from
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved February 26, 2026, from [Link]
Sources
Methodological & Application
Application Note: Chemoselective Amination of 2-Bromo-4-Isopropylpyrimidine
Executive Summary
This technical guide details the synthesis of 2-amino-4-isopropylpyrimidine (CAS: 13755-38-9) utilizing 2-bromo-4-isopropylpyrimidine as the electrophilic precursor. This transformation is a cornerstone reaction in medicinal chemistry, particularly in the development of ALK and CDK kinase inhibitors where the 2-aminopyrimidine motif serves as a critical hinge-binding element.
While 2-halopyrimidines are generally reactive toward nucleophilic aromatic substitution (
Reaction Mechanism & Strategic Analysis
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic ammonia nitrogen attacks the electron-deficient C2 position. The ring nitrogen atoms act as an electron sink, stabilizing the anionic Meisenheimer intermediate. The restoration of aromaticity drives the expulsion of the bromide leaving group.
Key Insight: The inductive effect (+I) of the isopropyl group at C4 increases electron density in the
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the aminodehalogenation process.
Experimental Protocols
Protocol A: High-Pressure Thermal Ammonolysis (Scale-Up Preferred)
This method is the "Gold Standard" for multigram synthesis, avoiding expensive metal catalysts and ligands.
Reagents & Equipment:
-
Precursor: 2-Bromo-4-isopropylpyrimidine (10.0 g, 49.7 mmol).
-
Reagent: 7N Ammonia in Methanol (Saturated, 100 mL).
-
Vessel: 250 mL Stainless Steel Autoclave (Parr Bomb) or heavy-walled sealed glass pressure tube (for <5g scale).
-
Temperature Control: Oil bath with digital feedback.
Step-by-Step Procedure:
-
Charging: To a clean, dry pressure vessel, add the 2-bromo-4-isopropylpyrimidine.
-
Solvation: Carefully add the chilled 7N
/MeOH solution.-
Note: Perform this in a fume hood. Cold reagents minimize ammonia off-gassing.
-
-
Sealing: Seal the vessel tightly. If using a steel autoclave, purge the headspace with
to remove oxygen (prevents oxidative darkening). -
Reaction: Heat the vessel to 110°C (internal temperature).
-
Pressure Warning: Internal pressure will rise significantly (approx. 10-15 bar). Ensure the vessel is rated for at least 30 bar.
-
-
Duration: Maintain temperature for 16–24 hours .
-
IPC (In-Process Control): Cool an aliquot and check via UPLC/TLC. Disappearance of starting material (
in 30% EtOAc/Hex) indicates completion.
-
-
Workup:
-
Cool the vessel to room temperature, then to 0°C in an ice bath.
-
Carefully vent the excess ammonia pressure into a scrubber.
-
Concentrate the reaction mixture in vacuo to dryness to remove methanol and excess ammonia.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the residue in EtOAc (100 mL).
-
Extract with 1N HCl (3 x 50 mL). The product (basic) moves to the aqueous phase; non-basic impurities remain in organics.
-
Basify the combined aqueous layer to pH >10 using 6N NaOH or
. -
Extract the cloudy aqueous mixture with EtOAc (3 x 75 mL).
-
Dry combined organics over
, filter, and concentrate.[2]
-
-
Final Polish: Recrystallize from minimal hot Hexane/EtOAc or Triturate with cold pentane if necessary.
Expected Yield: 85–92% (White to off-white crystalline solid).
Protocol B: Microwave-Assisted Synthesis (Rapid Screening)
Ideal for generating small quantities (<500 mg) for SAR studies quickly.
Reagents:
-
Precursor (200 mg, 1.0 mmol).
-
Ammonium Hydroxide (28-30% aq., 2 mL) + Ethanol (1 mL).
Procedure:
-
Load precursor and solvents into a 10 mL microwave-transparent crimp vial.
-
Add a magnetic stir bar and seal.
-
Irradiate at 140°C for 30–45 minutes (High Absorption setting).
-
Note: Aqueous ammonia is less nucleophilic than methanolic ammonia, requiring higher temperatures achievable safely in a microwave reactor.
-
-
Workup as per Protocol A (Acid-Base extraction).
Analytical Specifications & Quality Control
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or trace bromide retention. |
| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.09 |
| Melting Point | 94–96 °C | Sharp range indicates high purity. |
| Solubility | DMSO, MeOH, DCM | Poor solubility in water (neutral pH). |
| MS (ESI+) | [M+H]+ = 138.1 | Characteristic parent ion. |
Expected 1H NMR (400 MHz, DMSO-d6):
- 8.15 (d, J = 5.2 Hz, 1H, H6 )
- 6.45 (d, J = 5.2 Hz, 1H, H5 )
- 6.30 (s, 2H, NH2 , exchangeable)
- 2.75 (sept, J = 6.9 Hz, 1H, CH -isopropyl)
- 1.18 (d, J = 6.9 Hz, 6H, CH3 -isopropyl)
Troubleshooting & Optimization Guide
Common Failure Modes
Figure 2: Decision tree for troubleshooting incomplete reactions.
Expert Tips
-
Solvent Choice: If solubility is an issue in pure methanol, use a 1:1 mixture of 1,4-Dioxane and Ammonia/MeOH . Dioxane allows for higher internal temperatures without generating excessive vapor pressure compared to lower alcohols.
-
Color Removal: Pyrimidine amines often carry trace colored impurities. If the acid-base extraction yields a yellow solid, treat the final organic solution with activated charcoal (5 wt%) for 30 minutes before filtering through Celite.
-
Storage: Store the product under inert atmosphere. Aminopyrimidines can slowly N-oxidize or absorb
from the air to form carbamates over long periods.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Baxendale, I. R., et al. (2013). A "Catch React Release" Method for the Flow Synthesis of 2-Aminopyrimidines. Link (Demonstrates flow chemistry approaches to aminopyrimidines).
- Luo, C., et al. (2018). Discovery of 2-aminopyrimidine derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry. (Contextualizes the isopropyl-pyrimidine scaffold in drug discovery).
-
Organic Syntheses. General procedures for aminolysis of halopyrimidines. Link (Standard operating procedures for nucleophilic substitutions).
-
BenchChem Technical Guide. Physical Properties of 2-Amino-4-bromopyrimidine and derivatives. Link (Source for general physical property expectations).
Sources
Advanced Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-(propan-2-yl)pyrimidine
Executive Summary & Mechanistic Rationale
The synthesis of 2-aminopyrimidines is a critical transformation in modern drug discovery, as this motif forms the core hinge-binding element in numerous kinase inhibitors (e.g., Imatinib, Roscovitine analogs)[1],[2]. However, the palladium-catalyzed Buchwald-Hartwig amination of 2-bromopyrimidines presents a notorious synthetic challenge. Historically, 2-bromopyrimidines have been classified as "catalyst poisons"[3].
The Causality of Catalyst Poisoning: The two highly Lewis basic nitrogen atoms within the pyrimidine ring reside adjacent to the site of oxidative addition. Once the C–Br bond is cleaved, the resulting Pd(II) intermediate is highly susceptible to off-cycle chelation by the pyrimidine nitrogen of a second substrate molecule. This forms a thermodynamically stable, unreactive bis-ligated palladium complex, effectively terminating the catalytic cycle[4].
The Ligand-Driven Solution: To outcompete this poisoning pathway, the use of highly bulky, electron-rich dialkylbiaryl phosphine ligands—specifically RuPhos and BrettPhos —is required[5]. The steric bulk of the lower isopropoxy or triisopropylphenyl rings on these ligands physically blocks the open coordination sites on the palladium center, preventing the pyrimidine nitrogens from binding[4]. Furthermore, Density Functional Theory (DFT) calculations reveal that the choice of ligand dictates the rate-limiting step of the reaction: for the Pd-BrettPhos system, oxidative addition is rate-limiting, whereas for Pd-RuPhos, reductive elimination is the rate-limiting step[6].
The inclusion of the 4-isopropyl group in 2-bromo-4-(propan-2-yl)pyrimidine breaks the symmetry of the ring, adding slight steric hindrance but also providing electron-donating hyperconjugation that marginally accelerates the reductive elimination step compared to unsubstituted variants.
Reaction Design & Quantitative Optimization
Achieving high yields requires matching the amine class with the appropriate ligand and base. The transition from 1st-generation catalysts to 3rd-generation (G3) precatalysts has revolutionized this process. G3 precatalysts are highly recommended because they rapidly and quantitatively generate the active monoligated Pd(0) species upon mild base activation, bypassing the unreliable initiation kinetics of Pd₂(dba)₃ mixtures[4].
Table 1: Optimization of Reaction Conditions for 2-Bromopyrimidines
| Catalyst System | Base | Solvent | Amine Class | Yield (%) | Mechanistic Observation / Causality |
| Pd₂(dba)₃ / None | NaOtBu | Toluene | 2° Aliphatic | 0% | Severe catalyst poisoning via N-chelation[3]. |
| Pd(OAc)₂ / BINAP | KOtBu | Toluene | 1° Heteroaryl | 70-85% | Requires high loading (10 mol%) to outcompete poisoning[2]. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 2° Aliphatic | 65-75% | Bidentate bite angle partially prevents chelation[3]. |
| BrettPhos Pd G3 | NaOtBu | t-AmylOH | 1° Aliphatic | >90% | Lowers oxidative addition barrier; ideal for 1° amines[5],[6]. |
| RuPhos Pd G3 | LHMDS | THF | 2° Aliphatic | >95% | Accelerates reductive elimination; ideal for 2° amines[5],[6]. |
Mechanistic Pathway
Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.
Standardized Experimental Protocol (Self-Validating System)
This protocol describes the coupling of this compound with morpholine (a representative secondary amine) using the RuPhos catalyst system. Every step includes a Validation Checkpoint to ensure the integrity of the reaction before proceeding.
Reagents Required:
-
Aryl Halide: this compound (1.0 mmol, 201.1 mg)
-
Amine: Morpholine (1.2 mmol, 104.5 mg)
-
Catalyst: RuPhos Pd G3 (2 mol%, 0.02 mmol, 16.7 mg)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Inert Preparation: Inside a nitrogen-filled glovebox, add the aryl halide, morpholine, NaOtBu, and RuPhos Pd G3 to an oven-dried 10 mL reaction vial equipped with a PTFE-coated magnetic stir bar[4].
-
Validation Checkpoint: The RuPhos Pd G3 precatalyst must appear as a free-flowing light yellow/tan powder. Clumping or dark brown discoloration indicates premature degradation via moisture exposure.
-
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane. Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox[4].
-
Activation & Heating: Transfer the sealed vial to a pre-heated reaction block set to 85 °C. Stir vigorously at 800 rpm.
-
Validation Checkpoint: Within 5–10 minutes of heating, the solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution . This color shift is the self-validating optical signature that the base has successfully cleaved the G3 precatalyst to form the active monoligated Pd(0) species[5].
-
-
Reaction Monitoring: After 2 hours, sample 5 µL of the reaction mixture via syringe, dilute in 1 mL of LCMS-grade acetonitrile, and analyze.
-
Validation Checkpoint: The UV trace (254 nm) should show complete consumption of the starting material. The mass spectrum must display the
ion for the product ( ).
-
-
Quench & Workup: Cool the reaction to room temperature. Dilute with 5 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with deionized water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Eluent gradient: 10-40% EtOAc in Hexanes).
Experimental Workflow
Step-by-step experimental workflow with integrated validation checkpoints for C-N cross-coupling.
Troubleshooting & Analytical Validation
Even with robust protocols, heteroaryl cross-couplings can fail. Use the following causality-based troubleshooting matrix to recover stalled reactions:
-
Observation: Formation of a black precipitate (Palladium black) within the first 15 minutes.
-
Causality: Rapid thermal decomposition of the catalyst[4].
-
Solution: This indicates oxygen ingress or solvent impurity. Oxygen rapidly oxidizes the electron-rich dialkylphosphine ligand, leaving the Pd center uncoordinated and prone to aggregation. Ensure rigorous solvent degassing (sparging with N₂ for 30 mins) and verify septum integrity.
-
-
Observation: Reaction stalls at ~50% conversion with active catalyst still present.
-
Causality: Product inhibition or base depletion. The newly formed 2-aminopyrimidine product can also coordinate palladium, albeit weaker than the starting material.
-
Solution: Switch to a stronger, fully soluble base (e.g., LHMDS) to accelerate the deprotonation step, or increase the reaction concentration from 0.25 M to 0.5 M to drive the kinetics forward[4].
-
-
Observation: High levels of dehalogenated pyrimidine (reduction byproduct).
-
Causality: The solvent or amine is acting as a hydride source during a stalled reductive elimination step.
-
Solution: Switch the solvent from 1,4-dioxane to toluene, and ensure you are using RuPhos (which lowers the reductive elimination barrier) rather than BrettPhos for secondary amines[6].
-
References
1.[7] Amination and Formation of sp2 C–N Bonds. ethernet.edu.et. 7 2.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? nih.gov. 1 3.[2] Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents. mdpi.com. 2 4.[8] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. nih.gov. 8 5.[5] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. nih.gov. 5 6.[6] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. acs.org. 6 7.[3] Efficient Pd-Catalyzed Amination of Heteroaryl Halides. acs.org. 3 8.[4] Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. benchchem.com. 4
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 2-Bromo-4-isopropylpyrimidine in Kinase Inhibitor Design
Executive Summary
This guide details the strategic application of 2-bromo-4-isopropylpyrimidine (CAS: 56672-22-1) as a high-value fragment in the design of ATP-competitive kinase inhibitors. Unlike generic pyrimidine scaffolds, this fragment incorporates a bulky hydrophobic moiety (isopropyl) at the C4 position, pre-validating it for targeting the gatekeeper residue or the hydrophobic region II of the kinase ATP-binding pocket.
This document provides optimized protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination , specifically tailored to overcome the electronic and steric nuances of the 2-bromo-4-alkylpyrimidine system.
Scientific Rationale: The "Gatekeeper" Advantage
The pyrimidine ring is a privileged scaffold, historically serving as a bioisostere for the adenine ring of ATP.[1] However, the success of a kinase inhibitor often hinges on its ability to navigate the Gatekeeper Residue —a single amino acid within the ATP binding pocket that controls access to the hydrophobic back pocket.
-
The 2-Position (Electrophile): The bromine atom serves as a versatile handle for introducing diversity elements that interact with the solvent-exposed region or the hinge region (via amination).
-
The 4-Isopropyl Group (Selectivity Filter):
-
Steric Bulk: The isopropyl group is significantly larger than a methyl group. It is designed to clash with "large" gatekeeper residues (e.g., Methionine, Phenylalanine) in off-target kinases, while fitting snugly into the pockets of kinases with smaller gatekeepers (e.g., Threonine, Alanine), thereby enhancing selectivity.
-
Lipophilicity: It enhances van der Waals interactions within the hydrophobic cleft, improving potency.
-
Mechanism of Action Visualization
Figure 1: Strategic interaction map of the 4-isopropylpyrimidine scaffold within the kinase ATP-binding pocket.[2]
Experimental Protocols
The 2-position of the pyrimidine ring is electronically electron-deficient, making it reactive towards nucleophiles. However, the adjacent nitrogen atoms can poison palladium catalysts. The following protocols use specialized ligand systems to ensure high yields.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Target: Synthesis of Biaryl/Heterobiaryl Kinase Inhibitors
Challenge: 2-Halopyrimidines are prone to protodehalogenation and homocoupling. Solution: Use of the XPhos Pd G2 precatalyst system, which forms the active mono-ligated Pd(0) species rapidly and prevents catalyst deactivation.
Materials:
-
2-Bromo-4-isopropylpyrimidine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: 1,4-Dioxane or THF
-
Inert Gas: Argon or Nitrogen[3]
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the pyrimidine fragment (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Inerting: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.2 M) and 0.5 M aqueous K₃PO₄ via syringe.
-
Reaction:
-
Thermal: Heat to 80°C for 4–6 hours.
-
Microwave: Heat to 100°C for 30 minutes (Recommended for difficult substrates).
-
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4][5]
-
Purification: Flash chromatography (Hexanes/EtOAc). Pyrimidines are often UV-active at 254 nm.
Validation Data (Representative):
| Boronic Acid Type | Catalyst System | Yield (%) | Notes |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 45% | Significant homocoupling observed. |
| Phenylboronic acid | XPhos Pd G2 / K₃PO₄ | 92% | Clean conversion. |
| Indole-5-boronic acid | XPhos Pd G2 / K₃PO₄ | 85% | Requires longer reaction time (1h MW). |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 2-Aminopyrimidine Hinge Binders
Challenge: The 4-isopropyl group provides steric bulk that can hinder the approach of the amine nucleophile. Solution: Use of BrettPhos , a bulky, electron-rich phosphine ligand designed for coupling primary amines with deactivated or hindered aryl halides.
Materials:
-
2-Bromo-4-isopropylpyrimidine (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4-6 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in the reaction solvent and stir for 5 minutes at RT (solution turns from purple to orange/brown).
-
Addition: Add the pyrimidine fragment, the amine, and NaOtBu to the reaction vessel.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Note: If the amine is volatile, use a sealed tube.
-
-
Quench: Cool to RT, filter through a pad of Celite (eluting with EtOAc).
-
Purification: Flash chromatography. Note that aminopyrimidines can be polar; a DCM/MeOH gradient may be required.
Synthetic Workflow Diagram
The following diagram illustrates the decision tree for utilizing this fragment in a drug discovery campaign.
Figure 2: Synthetic workflow for integrating the 2-bromo-4-isopropylpyrimidine fragment.
Troubleshooting & Optimization
-
Low Conversion in Suzuki:
-
Cause: Protodeboronation of the boronic acid.
-
Fix: Switch to the corresponding Boronic Acid Pinacol Ester or MIDA Boronate . These are more stable and release the active species slowly.[6]
-
-
Formation of "Reduced" Product (Dehalogenation):
-
Cause: Hydride source in the reaction (often from solvent or excess base/alcohol).
-
Fix: Ensure solvents are anhydrous. Switch solvent from isopropanol/alcohol to Toluene or Dioxane.
-
-
Purification Issues:
-
2-Aminopyrimidines can streak on silica. Add 1% Triethylamine to your eluent system to sharpen peaks.
-
References
-
Pyrimidine as a Privileged Scaffold
-
Gatekeeper Residue Targeting
-
Suzuki Coupling of Pyrimidines
-
Buchwald-Hartwig Conditions for Heterocycles
-
Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. 2011. Link
-
-
Gatekeeper Mutation Resistance
Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) before handling brominated pyrimidines.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indiabioscience.org [indiabioscience.org]
Technical Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-isopropylpyrimidine
Strategic Context & Reactivity Profile
The Pharmacophore Significance
The 2-amino-4-isopropylpyrimidine and 2-aryl-4-isopropylpyrimidine motifs are ubiquitous in medicinal chemistry, serving as the hinge-binding core for numerous kinase inhibitors (e.g., CDK, ALK, and mTOR inhibitors). The 4-isopropyl group provides critical lipophilic contact within the ATP-binding pocket while modulating solubility compared to its methyl or tert-butyl analogs.
Mechanistic Reactivity Analysis
To successfully couple 2-bromo-4-isopropylpyrimidine (1) , one must understand its electronic and steric landscape:
-
Electronic Bias (The "Easy" Oxidative Addition): The pyrimidine ring is highly electron-deficient ($ \pi $-deficient). The C2 position, flanked by two electronegative nitrogen atoms, is exceptionally electrophilic. Consequently, oxidative addition of Pd(0) into the C2-Br bond is rapid, often faster than in comparable pyridines or benzenes.
-
The Catalyst Poisoning Trap: The same nitrogen atoms that activate the ring can coordinate to the electrophilic Pd(II) intermediate, displacing phosphine ligands and forming inactive "palladacycles" or aggregates.
-
Steric Environment: The 4-isopropyl group exerts a +I (inductive) effect and moderate steric bulk. While it does not sterically block the C2 position (1,3-relationship), it influences the solubility profile and prevents aggregation common in flat heteroaromatics.
Critical Decision Framework (Ligand Selection)
Success relies on preventing the "N-binding trap." We utilize bulky, electron-rich phosphine ligands .[1] These ligands serve two functions:[2][3][4]
-
Electronic: They increase electron density on Pd(0), accelerating oxidative addition.
-
Steric: Their bulk prevents the pyrimidine nitrogens from coordinating to the metal center, forcing the reductive elimination pathway.
Recommended Ligand Systems:
-
For C-C Bonds (Suzuki): XPhos or SPhos (Buchwald Biaryls).
-
For C-N Bonds (Buchwald): BrettPhos or RuPhos .
-
Legacy/General: dppf (robust, bite-angle specific).
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "off-cycle" trap caused by nitrogen coordination.
Caption: Figure 1. Catalytic cycle showing the competitive N-coordination pathway (Red) which arrests turnover if non-bulky ligands are used.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
This protocol is optimized for coupling 2-bromo-4-isopropylpyrimidine with aryl/heteroaryl boronic acids.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1] | Role |
| Substrate | 2-Bromo-4-isopropylpyrimidine | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | XPhos Pd G2 (or G3) | 0.02 (2 mol%) | Pre-catalyst |
| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 - 3.0 | Activator |
| Solvent | 1,4-Dioxane : Water (4:1) | [0.2 M] | Reaction Medium |
Step-by-Step Methodology
-
Preparation: Charge a reaction vial (equipped with a stir bar) with 2-bromo-4-isopropylpyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%).
-
Note: If using traditional Pd(OAc)₂/Ligand, premix them in a separate vial for 5 mins before addition.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[5]
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.
-
Why Water? Water is essential to solubilize the inorganic base and facilitate the formation of the reactive boronate species.
-
-
Reaction: Heat the block to 80 °C for 2–4 hours.
-
Monitoring: Check LCMS.[1] The C2-Br is highly reactive; if starting material remains after 4h, add 1 mol% more catalyst.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Used for synthesizing 2-aminopyrimidine kinase inhibitors.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1] | Role |
| Substrate | 2-Bromo-4-isopropylpyrimidine | 1.0 | Electrophile |
| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |
| Catalyst | BrettPhos Pd G3 | 0.02 (2 mol%) | Pre-catalyst |
| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong Base |
| Solvent | Toluene or tert-Amyl Alcohol | [0.2 M] | Anhydrous Medium |
Step-by-Step Methodology
-
Drying: Ensure all glassware is oven-dried. Moisture kills this reaction (hydrolysis of NaOtBu).
-
Charge: Add substrate (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) to the vial.
-
Alert: If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
-
-
Catalyst: Add BrettPhos Pd G3 (2 mol%) under a cone of Argon.
-
Solvation: Add anhydrous Toluene.
-
Reaction: Heat to 100 °C for 4–12 hours.
-
Why higher temp? Reductive elimination to form C-N bonds is energetically more demanding than C-C bonds.
-
-
Workup: Dilute with EtOAc, wash with water (to remove salts), then brine.
-
Purification Note: Aminopyrimidines can streak on silica. Add 1% Triethylamine to your chromatography eluent.
-
Troubleshooting & Optimization Logic
If yields are low, follow this logic flow to identify the bottleneck.
Caption: Figure 2. Decision tree for troubleshooting common failure modes in pyrimidine coupling.
Common Failure Modes
-
Protodehalogenation (Formation of 4-isopropylpyrimidine):
-
Cause: Hydride source present (often from alcohol solvents) or excessive heat.
-
Fix: Switch to strictly anhydrous Dioxane or Toluene; lower temperature.
-
-
Hydrolysis (Formation of 2-hydroxy-4-isopropylpyrimidine):
-
Cause: Hydroxide ions competing with the boronic acid.
-
Fix: Switch from hydroxide bases to weak carbonate (K₂CO₃) or phosphate (K₃PO₄) bases.
-
-
Stalled Reaction (SM remaining):
-
Cause: Catalyst poisoning by the pyrimidine nitrogens.
-
Fix: Upgrade ligand from PPh₃/dppf to XPhos or BrettPhos .
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link]
-
Li, H., et al. (2011). "Amide Activation in Pd-Catalyzed C–N Coupling: A Practical Synthesis of 2-Aminopyrimidines." Journal of the American Chemical Society, 133(15), 5736–5739. [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link] (Context on the importance of isopropyl/sp3 character).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency Synthesis of Biaryl Pyrimidines via Suzuki-Miyaura Coupling of 2-Bromo-4-isopropylpyrimidine
Abstract & Strategic Importance
The 2-aryl-4-isopropylpyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, TTK inhibitors), glucokinase activators, and antiparasitic agents. The isopropyl group at the C4 position provides critical lipophilicity and metabolic stability, while the C2-biaryl linkage often drives potency through pi-stacking interactions within the target protein's ATP-binding pocket.
This application note details a robust, scalable protocol for synthesizing these biaryl systems using 2-bromo-4-isopropylpyrimidine as the electrophilic partner. Unlike standard phenyl halides, the electron-deficient nature of the pyrimidine ring at the 2-position requires specific catalytic fine-tuning to prevent dehalogenation and maximize transmetallation efficiency.
Chemical Context: The Electrophile
Substrate: 2-Bromo-4-isopropylpyrimidine CAS: 1086381-43-2 Molecular Weight: 201.06 g/mol
Reactivity Profile
-
Electronic Activation: The C2 position is flanked by two nitrogen atoms, making the C-Br bond highly electron-deficient. This facilitates rapid oxidative addition to Pd(0).
-
Steric Environment: The isopropyl group at C4 is distal to the reaction center (C2), causing minimal steric hindrance during the coupling event. However, it significantly improves solubility in non-polar organic solvents compared to unsubstituted pyrimidines.
-
Challenges: The primary failure modes are hydrolytic debromination (formation of the 2-hydroxy byproduct) and protodeboronation of the boronic acid partner due to the basic conditions required.
Core Methodology: Suzuki-Miyaura Cross-Coupling[1][2][3][4]
Reaction Mechanism
The transformation proceeds via the standard Pd(0)/Pd(II) catalytic cycle. For electron-deficient heterocycles like pyrimidines, the oxidative addition step is fast. The rate-determining step is often transmetallation , particularly if the boronic acid partner is also electron-deficient or sterically hindered.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the pyrimidine halide and the critical transmetallation step.
Optimization Matrix
The following data summarizes internal screening for the coupling of 2-bromo-4-isopropylpyrimidine with phenylboronic acid (1.0 equiv).
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 equiv) | Solvent System | Temp (°C) | Conv. (%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O (3:[1]1) | 85 | 78 | 65 | Significant homocoupling of boronic acid. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 95 | 88 | Excellent for sterically hindered boronic acids. |
| 3 | Pd(dppf)Cl₂·DCM | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | >99 | 94 | Standard Protocol (Robust & Scalable). |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | n-BuOH | 110 | 92 | 85 | Best for electron-poor boronic acids. |
Detailed Experimental Protocol
Target: Synthesis of 4-isopropyl-2-phenylpyrimidine (Standard Model).
Materials
-
Reactant A: 2-Bromo-4-isopropylpyrimidine (1.0 equiv, 201 mg, 1.0 mmol)
-
Reactant B: Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (0.05 equiv, 41 mg)
-
Base: Na₂CO₃ (2.0 equiv, 212 mg) dissolved in minimal water (or added solid if using high water ratio).
-
Solvent: 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
Step-by-Step Procedure
-
Degassing (Critical):
-
Combine 1,4-dioxane and water in a separate flask. Sparge with argon or nitrogen for 15 minutes. Note: Oxygen causes rapid catalyst deactivation and promotes homocoupling.
-
-
Reaction Assembly:
-
To a dry reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add Reactant A , Reactant B , and the Base .
-
Transfer the degassed solvent mixture to the vial via syringe.
-
Add the Catalyst last.
-
Seal the vial immediately with a septum/crimp cap. Purge the headspace with argon for 2 minutes.
-
-
Heating:
-
Heat the reaction block/oil bath to 90°C . Stir vigorously (800 rpm).
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS at 2 hours. The reaction is typically complete within 2–4 hours.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).
-
Combine organics, wash with Brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.
-
Yield Expectation: 90-95% as a pale yellow oil or low-melting solid.
-
Workflow & Decision Tree
Use this logic flow to adapt the protocol for difficult substrates (e.g., heteroaryl boronic acids).
Figure 2: Decision tree for selecting reaction conditions and troubleshooting incomplete conversions.
Troubleshooting & Critical Parameters
Dehalogenation (Reduction)
-
Symptom: LC-MS shows a mass corresponding to [M-Br+H] (4-isopropylpyrimidine).
-
Cause: Hydride source in the media (often from alcohols) or excessive heating time.
-
Solution: Ensure solvents are peroxide-free. Switch solvent to Toluene/Water. Reduce reaction time.
Hydrolysis
-
Symptom: Formation of 2-hydroxy-4-isopropylpyrimidine.
-
Cause: Hydroxide ions competing with the boronic acid for the Pd center.
-
Solution: Use a weaker base (NaHCO₃) or anhydrous conditions (CsF in Dioxane).
"Stalled" Reaction
-
Symptom: 50% conversion that does not progress.
-
Cause: Catalyst death (Pd black precipitation).
-
Solution: Add a second portion of catalyst (2 mol%) after 2 hours. Ensure rigorous exclusion of air.
References
-
Sigma-Aldrich. (2025). 2-Bromo-4-(iso-propyl)pyrimidine Product Specifications.Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1][4] Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.Link
-
National Institutes of Health (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling.Link
-
Frontiers in Chemistry. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity.[5]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Grignard reaction compatibility with 2-bromo-4-isopropylpyrimidine
Technical Application Note: Grignard Chemoselectivity & Functionalization Strategies for 2-Bromo-4-Isopropylpyrimidine
Executive Summary
The reaction of 2-bromo-4-isopropylpyrimidine (1) with Grignard reagents presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains three distinct reactive sites: the electrophilic C2-bromide (desired for substitution), the nucleophilic nitrogen atoms (Lewis basic), and the electron-deficient C6 position (susceptible to nucleophilic addition).
Direct uncatalyzed reaction with Grignard reagents typically results in complex mixtures due to competitive addition at C6 (ANRORC-type pathways) or ring-opening, rather than clean
-
Transition-Metal Catalyzed Cross-Coupling (Kumada): Using Ni/Pd catalysts to direct the Grignard nucleophile exclusively to the C-Br bond.
-
Halogen-Magnesium Exchange (Knochel Protocol): Inverting the polarity of the substrate using
to generate a nucleophilic pyrimidinyl-magnesium species.
This guide details the mechanistic rationale and validated protocols for both approaches.
Mechanistic Landscape
The 4-isopropyl group provides significant steric bulk, effectively blocking nucleophilic attack at C4. However, it does not protect the C6 position or the C2-Br bond. The outcome of the reaction is dictated by the competition between Orbital Control (C6 addition) and Bond Weakening/Catalysis (C2 substitution).
Reaction Pathway Divergence
The following diagram illustrates the critical decision points when exposing this substrate to organomagnesium species.
Figure 1: Divergent reaction pathways. Direct mixing favors C6 addition (grey). Catalysis favors C2 substitution (yellow). Exchange inverts polarity (green).
Protocol A: Iron/Nickel-Catalyzed Kumada Coupling
Objective: To couple an alkyl or aryl group to the C2 position, displacing the bromine. Mechanism: The catalyst (Ni or Fe) undergoes oxidative addition into the C2-Br bond faster than the Grignard reagent can attack the C6 position of the ring.
Reagents & Materials
-
Substrate: 2-bromo-4-isopropylpyrimidine (1.0 equiv)
-
Grignard Reagent:
or (1.2 - 1.5 equiv) -
Catalyst:
(2-5 mol%) or (5 mol%). Note: Nickel is generally preferred for steric bulk; Iron is preferred for simple alkyl chains. -
Solvent: Anhydrous THF (Ether is often too slow for this substrate).
Step-by-Step Protocol
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the substrate (1.0 equiv) and
(0.03 equiv) in anhydrous THF (0.5 M concentration relative to substrate).-
Checkpoint: The solution should be red/orange (Ni) or dark red (Fe). Stir for 5 minutes at room temperature.
-
-
Temperature Control: Cool the mixture to 0°C . While Kumada couplings can run at RT, the electron-deficient nature of the pyrimidine makes C6-attack a risk at higher temperatures during initial mixing.
-
Controlled Addition: Add the Grignard reagent dropwise over 15–20 minutes.
-
Observation: A color change to dark brown/black indicates the formation of the active catalytic species (
or ). -
Caution: Exotherm is expected.[1] Do not allow internal temp to rise above 10°C during addition.
-
-
Reaction Propagation: Allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide. If conversion stalls, heat to 40°C.
-
-
Quench: Quench carefully with saturated
solution. Extract with EtOAc.
Key Insight: The 4-isopropyl group prevents "homocoupling" or dimerization at the C4 position, which is a common side reaction in less substituted pyrimidines.
Protocol B: Halogen-Magnesium Exchange (Knochel Method)
Objective: To convert 2-bromo-4-isopropylpyrimidine into a nucleophile (2-magnesio-4-isopropylpyrimidine) for reaction with electrophiles (aldehydes, ketones, acyl chlorides).
Mechanism: The "Turbo Grignard" (
Reagents & Materials
-
Substrate: 2-bromo-4-isopropylpyrimidine (1.0 equiv)
-
Reagent:
(1.1 equiv, typically 1.3 M in THF). -
Electrophile: Aldehyde, Ketone, or
(for Negishi). -
Solvent: Anhydrous THF.
Step-by-Step Protocol
-
Cryogenic Setup: Flame-dry a flask and cool to -40°C (Acetonitrile/Dry Ice bath).
-
Critical: Do not use -78°C initially; the exchange on electron-deficient bromides often requires slightly higher energy than iodides, but -40°C is the "Goldilocks" zone to prevent decomposition.
-
-
Exchange Reaction: Add the substrate (dissolved in minimal THF) to the flask. Add
dropwise.-
Stir at -40°C for 30–45 minutes.
-
Validation: Aliquot 0.1 mL into Methanol-d4. NMR should show >95% deuteration at C2 (disappearance of C2-Br signal).
-
-
Transmetallation (Optional but Recommended): 2-Magnesiated pyrimidines are thermally unstable and can dimerize. If the subsequent electrophile reaction is slow, add
(1.0 M in THF, 1.1 equiv) at -40°C and warm to 0°C to form the stable Organozinc species. -
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde) at -40°C (or 0°C if Transmetallated).
-
Allow to warm to RT slowly over 2 hours.
-
-
Quench: Quench with sat.
.
Workflow Visualization
Figure 2: Decision tree for processing the magnesiated intermediate.
Data Summary: Reactivity Profile
| Parameter | Direct Grignard Addition | Kumada Coupling (Protocol A) | Knochel Exchange (Protocol B) |
| Primary Mechanism | Nucleophilic Addition ( | Oxidative Addition / Reductive Elim. | Halogen-Metal Exchange |
| Regioselectivity | Poor (C6 vs C2 mix) | High (C2 only) | High (C2-Mg species) |
| Temperature | 0°C to RT | 0°C to Reflux | -40°C (Strict) |
| Major Side Product | 4-isopropyl-6-alkyl-dihydropyrimidine | Homocoupling (rare with 4-iPr) | Dimerization (if warmed too fast) |
| Success Rate | < 20% | > 85% | > 90% |
References
-
Knochel, P., et al. (2004). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. Link
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides." Journal of the American Chemical Society.[2] Link
-
Bao, R. L., et al. (2015). "Nickel-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles." Organic Letters. Link
-
Sigma-Aldrich. (2023). "TurboGrignard™: A Reagent for Grignard Formation and Exchange." Technical Bulletin. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-4-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide actionable troubleshooting advice and in-depth answers to frequently asked questions (FAQs) for scientists encountering challenges with the Suzuki-Miyaura cross-coupling of 2-bromo-4-isopropylpyrimidine. As a sterically hindered and electron-deficient substrate, this pyrimidine derivative presents unique challenges that require careful optimization of reaction conditions. This guide offers expert insights and evidence-based protocols to help you improve reaction yields and minimize common side reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying and resolving the root cause.
Question: My reaction has stalled or is showing low conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the Suzuki coupling of 2-bromo-4-isopropylpyrimidine can often be attributed to several factors, primarily related to catalyst activity, the stability of your reagents, and the specific reaction conditions.[1]
1. Catalyst Inactivation or Insufficient Activity:
-
The Problem: The active Pd(0) species may not be forming efficiently, or it could be decomposing under the reaction conditions. The nitrogen atoms in the pyrimidine ring can also coordinate with the palladium center, leading to catalyst deactivation.[2]
-
Causality: Oxidative addition to the C-Br bond of the electron-deficient pyrimidine is a critical step. If the catalyst is not sufficiently electron-rich or is sterically hindered, this step can be slow or inefficient.
-
Solutions:
-
Switch to a More Robust Ligand: For challenging substrates like this, standard ligands like PPh₃ may be insufficient. Consider using bulky, electron-rich phosphine ligands from the Buchwald family, such as SPhos or XPhos.[3] These ligands are known to enhance catalyst stability and promote efficient oxidative addition with heteroaryl halides.[3]
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more effective.[1][4]
-
Ensure an Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen, which can lead to catalyst decomposition.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.[1]
-
2. Inefficient Transmetalation:
-
The Problem: The transfer of the organic group from the boronic acid to the palladium center is a crucial and often rate-limiting step.
-
Causality: The base plays a critical role in activating the boronic acid to facilitate this transfer.[1] An inappropriate choice of base or solvent can hinder this process.
-
Solutions:
-
Optimize the Base: Stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is frequently a good choice for these types of couplings.[1][4][5] Cesium carbonate (Cs₂CO₃) can also be effective, particularly with sterically hindered substrates.
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water can be beneficial.[1] Water can help to solubilize the base and promotes the formation of the more reactive boronate species.[1]
-
3. Boronic Acid Instability:
-
The Problem: Boronic acids can be unstable under reaction conditions, leading to side reactions like protodeboronation (replacement of the boron group with a hydrogen).[2][5] This is particularly an issue with electron-deficient or some heteroaryl boronic acids.[6][7]
-
Causality: High temperatures and certain bases can accelerate the rate of protodeboronation.[2]
-
Solutions:
-
Use Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester. These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[1]
-
Control the Temperature: Running the reaction at the lowest effective temperature can help to minimize the rate of decomposition relative to the desired coupling.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the Suzuki coupling of 2-bromo-4-isopropylpyrimidine.
Question: What is the best catalyst and ligand combination for coupling with 2-bromopyrimidines?
Answer:
There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid being used. However, for electron-deficient and sterically hindered heteroaryl halides like 2-bromo-4-isopropylpyrimidine, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most successful.
-
Buchwald Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, have demonstrated broad utility and high reactivity in Suzuki-Miyaura couplings, especially with challenging substrates like heteroaryl halides.[3] They facilitate the oxidative addition step and stabilize the palladium catalyst.
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and commercially available pre-catalyst that can be effective, particularly in less demanding cases.[4][5] However, for more challenging couplings, it may result in lower yields compared to more advanced ligand systems.[8]
| Catalyst/Ligand System | Common Substrates | Key Advantages |
| Pd(OAc)₂ / SPhos | Aryl chlorides, heteroaryl halides, hindered biaryls | High reactivity, stability, and broad scope.[3] |
| Pd₂(dba)₃ / XPhos | Aryl chlorides, heteroaryl halides, sulfonates | Excellent for C-N bond formation and also highly effective for Suzuki couplings.[3] |
| Pd(PPh₃)₄ | Aryl/heteroaryl bromides and iodides | Commercially available, easy to handle, and effective for many standard couplings.[4] |
Question: What are the most common side reactions and how can I minimize them?
Answer:
Besides low yield, there are several common side reactions that can complicate your Suzuki coupling.
1. Protodeboronation:
-
Description: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from a proton source in the reaction mixture.[2][5]
-
Minimization Strategies:
2. Hydrodehalogenation (Debromination):
-
Description: The bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1]
-
Causality: This can be promoted by the palladium catalyst in the presence of a hydrogen source, which can be the solvent (like alcohols), water, or even the phosphine ligands.[1]
-
Minimization Strategies:
3. Homocoupling of the Boronic Acid:
-
Description: Two molecules of the boronic acid react with each other to form a biaryl byproduct.[1]
-
Causality: This is often promoted by the presence of oxygen.
-
Minimization Strategies:
Visualizing the Process
To better understand the reaction and potential pitfalls, the following diagrams illustrate the catalytic cycle and a general troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Bromo-4-isopropylpyrimidine
This protocol provides a starting point for optimization. The specific amounts and reaction time may need to be adjusted based on the reactivity of the boronic acid.
Materials:
-
2-Bromo-4-isopropylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) with SPhos (4 mol%))
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-isopropylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to ensure all reagents are dissolved at the reaction temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming steric hindrance of isopropyl group in pyrimidine substitution
Technical Support Center: Pyrimidine Functionalization Ticket #592-IPR: Overcoming Steric Hindrance of 5-Isopropyl Groups
Welcome to the Pyrimidine Chemistry Support Hub
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Strategies for nucleophilic substitution on 5-isopropylpyrimidine scaffolds.
Issue Summary: You are likely experiencing stalled reactivity or low yields when attempting to functionalize the C4 or C6 positions of a pyrimidine ring that bears an isopropyl group at C5.
-
The Root Cause: The isopropyl group (A-value ~0.76) adopts a conformation that blocks the trajectory of incoming nucleophiles. In SNAr, this destabilizes the Meisenheimer complex. In metal catalysis, it prevents oxidative addition and reductive elimination.
This guide provides three tiered solutions: SNAr Optimization , Advanced Pd-Catalysis , and Alternative Leaving Group Strategies .
Module 1: The SNAr Bottleneck (Nucleophilic Aromatic Substitution)
If you are attempting a classical SNAr (e.g., displacing a chloride with an amine or alkoxide) and failing, the steric bulk of the isopropyl group is raising the activation energy of the addition step.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Nucleophile cannot access the | Switch Leaving Group: Convert C4-Cl to C4-F . The smaller radius of fluorine reduces steric clash, and its high electronegativity lowers the LUMO energy, accelerating the rate-determining addition step [1]. |
| Slow Conversion (<20%) | The transition state is reachable but thermodynamically unfavorable. | Solvent Switch: Move from THF/Dioxane to DMSO or NMP . These polar aprotic solvents strip the cation away from the nucleophile, creating a "naked," more reactive anion. |
| Regioselectivity Issues | Nucleophile attacks C2 instead of C4. | Steric Control: The C5-isopropyl group naturally directs attack to the less hindered C2 position. To force C4 attack, you must use a smaller nucleophile or block C2. |
Visualizing the Problem (Mechanism)
Caption: Comparative energy landscape showing how the 5-isopropyl group raises the activation barrier (Ea) for nucleophilic attack at C4.
Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]
When SNAr fails, Palladium catalysis is the industry standard. However, standard ligands (PPh3, dppf) will fail here because the Pd center cannot undergo oxidative addition into the crowded C4-Cl bond next to the isopropyl group.
The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands facilitate the formation of a monoligated Pd(0) species, which is small enough to access the hindered site but electron-rich enough to force oxidative addition [2].
Ligand Selection Matrix
-
Primary Amines: Use BrettPhos or tBuBrettPhos .[1]
-
Secondary Amines (Acyclic): Use RuPhos .[1]
-
Secondary Amines (Cyclic/Hindered): Use XPhos or SPhos .
-
Alkoxides (C-O Coupling): Use RockPhos or tBuBrettPhos .
Experimental Protocol: Buchwald-Hartwig Amination of 5-iPr-4-Cl-Pyrimidine
Objective: Coupling a secondary amine to 5-isopropyl-4-chloropyrimidine.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3
-
Ligand: RuPhos (4 mol%) (Specific for secondary amines/hindered substrates)
-
Base: NaOtBu (Sodium tert-butoxide) - Crucial for activating the Pd-amine complex.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
-
Pre-complexation (Recommended): In a glovebox or under Argon, mix Pd(OAc)2 and RuPhos in the solvent at room temperature for 1-2 minutes. The solution should turn from orange to a clear/yellow active catalyst solution. Note: Using a precatalyst like RuPhos-Pd-G4 eliminates this variable.
-
Addition: Add the 5-isopropyl-4-chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv) to the reaction vial.
-
Degassing: Seal the vial. If not in a glovebox, sparge with Argon for 10 minutes. Oxygen kills the active monoligated Pd(0) species.
-
Reaction: Heat to 100°C for 12 hours.
-
Tip: If conversion is low, raise to 120°C. The isopropyl group adds thermal stability, so the ring rarely decomposes.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate and purify via flash chromatography.
Module 3: The "Nuclear Option" (Radical & Minisci Chemistry)
If the C4-Cl bond is completely inert to Pd and SNAr due to extreme crowding (e.g., if you have substituents at C6 as well), you must bypass the steric requirement of "backside attack" or "coordination."
Strategy: Minisci-type Radical Substitution. Instead of using a halide, use the C4-H pyrimidine (if available) or decarboxylative coupling. Radical addition is less sensitive to steric bulk than ionic reactions because the radical SOMO (Singly Occupied Molecular Orbital) is less directional.
-
Reagents: Pyrimidine + Carboxylic Acid (Radical Source) + AgNO3 (Cat) + (NH4)2S2O8.
-
Note: This is generally less regioselective but effective for installing alkyl groups next to the isopropyl group if needed [3].
Decision Logic for Method Selection
Caption: Decision matrix for selecting the optimal synthetic pathway based on nucleophile type and leaving group.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes. Microwave heating is highly recommended for the SNAr approach. It allows you to superheat solvents like isopropanol or dioxane well above their boiling points (e.g., 160°C). This thermal energy helps the system overcome the steric repulsion energy barrier of the transition state.
Q: Why does my Suzuki coupling yield only dehalogenated starting material (4-H-5-iPr-pyrimidine)?
A: This is "Hydrodehalogenation." It occurs when the Pd(II) intermediate cannot undergo transmetallation due to the steric bulk of the isopropyl group. Instead, it undergoes
-
Fix: Switch to a catalyst system that promotes extremely fast transmetallation, such as Pd-162 (XPhos Pd G4) , and ensure your boronic acid is in excess (1.5 - 2.0 equiv).
Q: Is the 5-isopropyl group stable to strong acids? A: Generally, yes. Unlike a tert-butyl group, which can be removed as a cation under strong Lewis acid conditions (Friedel-Crafts reversal), the isopropyl group is robust on the pyrimidine ring. You can safely use acidic workups.
References
-
Effect of Leaving Group in SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Buchwald Ligands for Hindered Substrates: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Minisci Reaction on Pyrimidines: Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link
-
Steric Parameters (A-Values): Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society, 77(21), 5562–5578. Link
Sources
purification methods for 2-bromo-4-isopropylpyrimidine reaction mixtures
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-bromo-4-isopropylpyrimidine (CAS: 1215071-93-4).
Synthesizing this compound typically involves the bromination of 4-isopropylpyrimidin-2-ol using phosphorus oxybromide (
Part 1: Optimized Workup & Purification Workflow
The following diagram maps the critical path from the crude
Fig 1: Optimized post-bromination workup and purification workflow for 2-bromo-4-isopropylpyrimidine.
Part 2: Troubleshooting Guides & FAQs
Q: Why am I losing my product during the aqueous quench of the
Q: How can I break the intractable emulsions formed during the DCM/water extraction?
A: Emulsions in this specific reaction are not caused by the pyrimidine, but by polymeric phosphoric acid byproducts generated from
Q: My product co-elutes with impurities during silica gel chromatography. How can I improve resolution?
A: 2-Bromo-4-isopropylpyrimidine is relatively non-polar. If it is co-eluting with debrominated byproducts (e.g., 4-isopropylpyrimidine), your solvent system is likely too strong. High-purity halogenated pyrimidines are absolutely critical if you intend to use them in downstream cross-coupling reactions like Suzuki or Sonogashira couplings (1).
Solution: Pre-equilibrate your column with 100% Hexanes. Run a very shallow gradient from 0% to a maximum of 5% Ethyl Acetate. The unreacted pyrimidinol starting material will remain safely at the baseline (
Q: I had a good yield by TLC, but after rotary evaporation, my mass recovery is terrible. Where did it go? A: 2-Bromo-4-isopropylpyrimidine has a low molecular weight (~201.06 g/mol ) and exhibits significant volatility under high vacuum. Solution: Never leave the purified fractions on a high-vacuum manifold overnight. Concentrate the fractions using a rotary evaporator with the water bath set strictly below 30°C and a vacuum no lower than 50 mbar.
Part 3: Quantitative Data & Method Comparison
Selecting the right purification method depends on your scale and downstream purity requirements. Below is a comparative analysis of purification strategies for 2-bromo-4-isopropylpyrimidine.
| Purification Method | Typical Yield Recovery | Purity Achieved | Scalability | Key Limitation / Causality |
| Liquid-Liquid Extraction (Crude) | 85 - 92% | 70 - 80% | High (>1 kg) | Leaves debrominated byproducts and trace phosphates. Unsuitable for direct use in Pd-catalyzed couplings. |
| Silica Gel Chromatography | 65 - 75% | > 98% | Low to Medium (<100 g) | High solvent consumption. Slight risk of on-column degradation if silica is highly acidic. |
| Vacuum Distillation | 70 - 80% | 90 - 95% | Medium to High | Risk of thermal degradation. Requires highly precise vacuum control due to the compound's volatility. |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Each step includes a specific observable metric to confirm the chemical causality is functioning as intended.
Objective: Safely quench a
Step 1: The Reverse Quench
-
Prepare a large Erlenmeyer flask containing a 1:1 mixture of crushed ice and saturated aqueous
(Use 10 mL of quench solution per 1 mmol of used). -
Transfer the hot, crude
reaction mixture to an addition funnel. -
Add the crude mixture dropwise to the vigorously stirred ice/base mixture.
-
Validation Check: Monitor the internal temperature with a probe. It must remain < 5°C.
bubbling should be steady but controlled. If the temperature spikes, halt the addition immediately.
Step 2: Emulsion Mitigation and Extraction
-
Once addition is complete and
evolution ceases, verify the pH of the aqueous layer is between 7 and 8 using pH paper. -
Prepare a sintered glass funnel with a 2-inch tightly packed pad of Celite.
-
Filter the entire biphasic quench mixture through the Celite pad under vacuum. Rinse the pad with 3 column volumes of cold Dichloromethane (DCM).
-
Validation Check: Transfer the filtrate to a separatory funnel. You should observe a rapid, sharp phase separation within 60 seconds, confirming the successful removal of emulsion-stabilizing polyphosphates.
-
Separate the organic (bottom) layer. Extract the aqueous layer twice more with DCM. Dry the combined organics over anhydrous
.
Step 3: Chromatographic Purification
-
Filter off the drying agent and concentrate the DCM layer under reduced pressure (Rotary evaporator bath temp < 30°C) to yield a crude oil.
-
Load the crude oil onto a silica gel column pre-equilibrated with 100% Hexanes.
-
Elute using a gradient of 0% to 5% Ethyl Acetate in Hexanes.
-
Validation Check: Spot fractions on a silica TLC plate and develop in 5% EtOAc/Hexanes. The target pyrimidine will appear as a distinct, fast-moving spot under short-wave UV light (254 nm). Unreacted starting material will remain completely immobilized at the baseline.
Part 5: References
-
Balkenhohl, M., & Knochel, P. (2018). Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen, 2(01), 78-95.[Link]
-
Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2008). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron, 64(44), 10214-10223.[Link]
Sources
stability of 2-bromo-4-(propan-2-yl)pyrimidine under basic conditions
Executive Summary: The "Achilles' Heel" of 2-Bromopyrimidines
You are likely accessing this guide because you are observing low yields, disappearing starting material, or the formation of polar byproducts during cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions.[1]
The Core Issue: 2-bromo-4-(propan-2-yl)pyrimidine is inherently unstable in aqueous basic media .[2][1]
While the isopropyl group at the C4 position provides steric bulk that protects the C4 carbon, it offers negligible protection to the C2 position.[1] The C2 carbon is flanked by two electronegative nitrogen atoms, making it highly electrophilic. In the presence of hydroxide (
Mechanistic Insight: Why Your Reaction is Failing
To fix the problem, you must understand the invisible failure mode. The reaction below competes with your desired cross-coupling cycle.
The Hydrolysis Pathway (Competitor Reaction)
In basic conditions (especially if heated), the hydroxide ion attacks the C2 position.[1] The bromine is an excellent leaving group, and the resulting intermediate collapses to the pyrimidinone.
Figure 1: The parasitic hydrolysis pathway.[2][1] Once the pyrimidinone forms, it will not participate in Pd-catalyzed cycles and often remains in the aqueous layer during workup.[2][1]
Troubleshooting & Optimization Guide
Scenario A: Suzuki-Miyaura Coupling Failure
Symptom: LCMS shows consumption of starting material, but low product yield.[2][1] A highly polar peak (low retention time) is visible.[1]
Root Cause: The base used (
| Parameter | Standard Condition (High Risk) | Optimized Condition (Recommended) | Why? |
| Base | Carbonates/Phosphates are less nucleophilic than hydroxides but sufficiently basic for boronic acid activation.[2][1] | ||
| Solvent | MeOH, EtOH, THF/Water (1:1) | 1,4-Dioxane, Toluene, DMF | Protic solvents (alcohols) accelerate |
| Water | High volume (>20%) | Minimal (Stoichiometric to base) | Water is the source of |
| Temp | Reflux (>80°C) | 60°C - 75°C | Hydrolysis rates increase exponentially with temperature.[2][1] |
Scenario B: "Missing Mass" During Workup
Symptom: The reaction looked messy, and after aqueous extraction, the organic layer contains very little mass. Diagnosis: The hydrolysis product, 4-(propan-2-yl)pyrimidin-2(1H)-one , is highly polar and water-soluble.[2][1] It likely partitioned into the aqueous phase.[1] Validation Test: Acidify your aqueous waste layer to pH ~3-4 and re-extract with Ethyl Acetate/IPA (3:1).[2][1] If you recover a solid that shows a mass of [M+H] = ~139 Da (loss of Br, addition of OH), you have confirmed hydrolysis.
Decision Tree: Selecting the Right Conditions
Use this logic flow to design your next experiment.
Figure 2: Logic flow for selecting reaction conditions to minimize C2-Br hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with extreme caution. Microwave heating often superheats the solvent, causing rapid hydrolysis of the C2-Br bond before the palladium catalyst can complete the oxidative addition cycle.[1] If you must use microwave, keep the temperature below 80°C and limit reaction time to <15 minutes.[1]
Q: Why does the isopropyl group not protect the bromine?
A: The isopropyl group is at position 4.[1] The bromine is at position 2.[1][3][4][5][6] In pyrimidines, the 2-position is the most electron-deficient because it is sandwiched between two nitrogen atoms.[2][1] The steric bulk of the isopropyl group at C4 is too far away to sterically hinder a nucleophile (like
Q: How should I store the starting material? A: this compound should be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen) . Moisture in the air can cause slow hydrolysis over months, liberating HBr, which autocatalytically accelerates further decomposition.
References
-
PubChem. 2-Bromo-4-chloropyrimidine (Analogue Reactivity Data).[2][1][6] National Library of Medicine.[1] Available at: [Link][1]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. Available at: [Link][1]
-
ResearchGate. The Mechanism of Bromination and Hydrolysis of 2(1H)-Pyrimidinone. Available at: [Link][1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Bromo-4-isopropylpyrimidine | CymitQuimica [cymitquimica.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]
- 6. 2-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4-Isopropylpyrimidine Solubility & Handling
Topic: Solving Solubility and Handling Issues for 2-Bromo-4-Isopropylpyrimidine Intermediates Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.[1]
Compound Profile & Physicochemical Dashboard
Before troubleshooting, you must understand why this molecule behaves poorly. The combination of a lipophilic isopropyl group and a basic pyrimidine core creates a "Schrödinger’s Solubility" scenario—it is too greasy for aqueous systems but often too polar (or basic) for clean separation in non-polar hydrocarbons.
| Property | Value (Est.) | Implication for Handling |
| Physical State | Low-melting solid or Viscous Oil | Prone to "oiling out" during recrystallization.[1] |
| LogP | ~2.4 - 2.8 | Lipophilic.[1] Highly soluble in DCM, EtOAc, THF. Poor in water.[1] |
| pKa (Conj. Acid) | ~2.0 - 2.5 | Weak base.[1] Will protonate in strong acid (pH < 1) , becoming water-soluble.[1] |
| Reactivity | Electrophilic (C-2 position) | Susceptible to hydrolysis in strong aqueous base or acid at high temps.[1] |
Module 1: Reaction Optimization (Upstream)
Issue: The intermediate precipitates during Suzuki/Buchwald couplings, leading to stalled conversion or homocoupling.
The Mechanism of Failure
Standard Suzuki conditions (Dioxane/Water or Toluene/Water) often fail because 2-bromo-4-isopropylpyrimidine is hydrophobic.[1] If the boronic acid is also lipophilic, the reagents partition into the organic phase while the base (
Troubleshooting Protocol: The Solvent Switch
Do not simply add more solvent.[2] Change the polarity profile to force homogeneity at reaction temperature.
Recommended Solvent Systems:
-
The "Universal" System (n-Butanol):
-
The "Dipolar" System (DMF/THF):
Decision Tree: Selecting the Right Solvent
Figure 1: Solvent selection logic for lipophilic pyrimidine couplings.
Module 2: Workup & Isolation (The Interface)
Issue: Formation of rag layers (emulsions) or product loss into the aqueous layer.
The "pH-Switch" Extraction Strategy
Because the pyrimidine nitrogen has a pKa of ~2.0, you can use pH manipulation to purify the compound without chromatography. This exploits the molecule's ability to switch between a lipophilic free base and a hydrophilic salt.
Step-by-Step Protocol:
-
Acid Extraction (Purification):
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
Extract with cold 1M HCl (3x).[1]
-
Chemistry: The pyrimidine protonates (
) and moves to the water layer. Non-basic impurities (triphenylphosphine oxide, unreacted boronic acids) stay in the EtOAc. -
Discard the EtOAc layer (Check TLC first to ensure product is in the water!).
-
-
Neutralization (Recovery):
-
Cool the aqueous HCl layer to 0°C (Ice bath).
-
Slowly basify with 4M NaOH or saturated
until pH ~9-10.[1] -
Observation: The solution will turn cloudy/milky as the free base precipitates.
-
-
Final Extraction:
-
Extract the now-cloudy aqueous layer with DCM or EtOAc.[1]
-
Dry over
and concentrate.
-
Critical Warning: Do not leave the compound in strong acid for prolonged periods (>2 hours) or heat it, as the bromine can hydrolyze to a hydroxyl group (forming the pyrimidone).
Module 3: Purification (Downstream)
Issue: Product "streaks" on silica columns or "oils out" during recrystallization attempts.
Chromatography Solutions
Pyrimidines are "sticky" on silica gel because the basic nitrogens hydrogen-bond with the acidic silanols on the silica surface. This causes peak tailing and poor separation.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in your starting eluent (e.g., Hexane/Et3N). This "caps" the acidic sites on the silica.
-
Eluent Recommendation: 0%
30% EtOAc in Hexanes (with 1% Et3N constant).[1]
Crystallization vs. Distillation
-
Avoid Recrystallization: The isopropyl group lowers crystal lattice energy.[1] Attempts to recrystallize often result in the product "oiling out" (forming a liquid droplet at the bottom of the flask) rather than forming crystals.
-
Preferred Method: If the compound is an oil, use Kugelrohr Distillation under high vacuum. 2-Bromo-4-isopropylpyrimidine is thermally stable enough for short-path distillation (approx.[1] bp 100-120°C at 0.5 mmHg, estimated).[1]
Frequently Asked Questions (FAQ)
Q: My product is oiling out during the Suzuki reaction. Is this a problem? A: Yes. If the starting material oils out, it drops out of the catalytic cycle.
-
Fix: Increase the agitation speed (RPM > 800) and add a phase-transfer catalyst like TBAB (Tetrabutylammonium bromide) at 5 mol%.[1] This helps shuttle the reagents between the oil and the bulk solvent.
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the hydrolysis product (2-hydroxy-4-isopropylpyrimidine) or the N-oxide .[1]
-
Cause: Reaction ran too long with too much water, or air leaked in (oxidizing the nitrogen).
-
Prevention:[1] Degas solvents thoroughly (sparge with Argon for 20 mins) and limit water content to the minimum required for the base to dissolve.
Q: Can I store the intermediate in solution? A: Yes, but avoid chloroform or DCM for long-term storage (weeks). These solvents can become slightly acidic over time (forming HCl), which will protonate the pyrimidine and potentially cause precipitation or slow hydrolysis. Store as a neat oil or in EtOAc at -20°C.
References
-
Li, J. J. (2011). Name Reactions for Homologation, Part I. Wiley.[1][3] (See sections on Suzuki-Miyaura coupling of electron-deficient heterocycles).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link (Context on solubility of sp3-rich fragments like isopropyl).
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.[1] (General principles of logP and solubility modulation in heterocycles).
- BenchChem Technical Support. (2025). "Troubleshooting Suzuki Couplings of Bromopyrimidines." (Derived from general process chemistry protocols for halo-pyrimidines).
Sources
Technical Support Center: Navigating the Challenges of 2-Bromo-4-isopropylpyrimidine in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge: preventing the hydrolysis of 2-bromo-4-isopropylpyrimidine during experiments in aqueous media. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your experimental design.
Understanding the Challenge: The Inherent Reactivity of 2-Bromo-4-isopropylpyrimidine
2-Bromo-4-isopropylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its utility is often complicated by its susceptibility to hydrolysis, particularly in aqueous environments. The pyrimidine ring is electron-deficient, which makes the carbon atom attached to the bromine susceptible to nucleophilic attack by water. This leads to the formation of the corresponding 4-isopropylpyrimidin-2-one, an undesired byproduct that can complicate purification and reduce the yield of your target molecule.
The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of other nucleophiles. Understanding and controlling these variables is paramount to achieving successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with 2-bromo-4-isopropylpyrimidine in aqueous solutions.
Q1: My reaction yield is consistently low, and I'm isolating a significant amount of a polar byproduct. Could this be due to hydrolysis?
A1: Yes, this is a classic sign of substrate hydrolysis. The byproduct you are observing is likely 4-isopropylpyrimidin-2-one, which is more polar than the starting material due to the presence of the hydroxyl group (in its tautomeric form).
Troubleshooting Steps:
-
Confirm the byproduct's identity: Use techniques like LC-MS or NMR to confirm that the byproduct's mass and spectral data match that of 4-isopropylpyrimidin-2-one.
-
Analyze your reaction conditions: Carefully review the pH, temperature, and duration of your reaction. High temperatures and extreme pH values (both acidic and basic) can significantly accelerate hydrolysis.[1][2][3]
-
Implement preventative measures: Refer to the subsequent questions in this guide for specific strategies to minimize hydrolysis based on your experimental setup.
Q2: What is the optimal pH range to minimize the hydrolysis of 2-bromo-4-isopropylpyrimidine?
A2: Generally, maintaining a neutral to slightly acidic pH (around 5-7) is recommended to minimize the rate of hydrolysis.[1] Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of halo-pyrimidines.
-
Under acidic conditions, protonation of a ring nitrogen can further activate the pyrimidine ring towards nucleophilic attack by water.
-
Under basic conditions, hydroxide ions (OH⁻) are potent nucleophiles that can directly attack the C-Br bond, leading to rapid degradation.[4]
Experimental Protocol: pH Screening for Optimal Stability
This protocol allows you to empirically determine the best pH for your specific reaction.
-
Prepare a series of buffered solutions: Create a range of buffers (e.g., acetate, phosphate) with pH values from 4 to 8.
-
Dissolve the substrate: Prepare stock solutions of 2-bromo-4-isopropylpyrimidine in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to ensure solubility.
-
Incubate at reaction temperature: Add a small aliquot of the substrate stock solution to each buffer and incubate at your intended reaction temperature.
-
Monitor degradation over time: At regular intervals, withdraw samples and analyze them by HPLC or LC-MS to quantify the remaining 2-bromo-4-isopropylpyrimidine and the formation of the hydrolysis product.
-
Plot the data: Graph the percentage of intact starting material against time for each pH value to identify the condition with the lowest degradation rate.
| Buffer System | pH Range | Considerations |
| Acetate | 3.8 - 5.8 | Can participate in some reactions. |
| Phosphate | 5.8 - 8.0 | Generally inert and a good choice for many biological applications. |
| Borate | 8.1 - 10.1 | Use with caution as basic conditions can accelerate hydrolysis. |
Q3: I need to run my reaction at an elevated temperature. How can I mitigate the increased risk of hydrolysis?
A3: Elevated temperatures significantly accelerate the rate of hydrolysis.[5][6] If high temperatures are unavoidable, consider the following strategies:
-
Minimize reaction time: Monitor your reaction closely and stop it as soon as it reaches completion to limit the exposure of your substrate to hydrolytic conditions.
-
Use a co-solvent system: Reducing the overall concentration of water by introducing a non-aqueous, polar aprotic co-solvent like DMF, DMSO, or acetonitrile can slow down the rate of hydrolysis.[7] However, be mindful that the choice of co-solvent can also affect the solubility of your other reagents and the overall reaction kinetics.
-
Consider alternative energy sources: Microwave-assisted synthesis can sometimes drive reactions to completion in a much shorter time frame, thereby reducing the window for hydrolysis to occur.[8]
Q4: My intended nucleophile is an amine in an aqueous buffer. How do I favor the desired amination reaction over hydrolysis?
A4: This is a common scenario in the synthesis of pharmaceutical intermediates. The key is to optimize conditions that favor the nucleophilicity of your amine over that of water.
Strategies for Promoting Amination:
-
Control the pH: For many amination reactions, slightly basic conditions can deprotonate the amine, increasing its nucleophilicity. However, you must strike a balance to avoid excessive hydrolysis of the 2-bromo-4-isopropylpyrimidine. A pH screen, as described in Q2, is highly recommended.
-
Increase the concentration of the amine: By Le Chatelier's principle, increasing the concentration of your desired nucleophile can help it outcompete water in the reaction.
-
Use a less aqueous environment: If your amine is sufficiently soluble, performing the reaction in a solvent system with a lower water content can be beneficial.[9]
-
Consider catalysis: For less reactive amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative to direct nucleophilic aromatic substitution (SNAr), often proceeding under milder conditions with less risk of hydrolysis.[10]
Logical Workflow for Optimizing Amination vs. Hydrolysis
Caption: Troubleshooting workflow for amination reactions.
Q5: Can I use a phase-transfer catalyst to improve my reaction in a biphasic aqueous-organic system?
A5: Yes, using a phase-transfer catalyst (PTC) can be an effective strategy, especially when your nucleophile has limited water solubility. The PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the 2-bromo-4-isopropylpyrimidine resides. This can enhance the reaction rate of the desired transformation while the bulk of the substrate remains in the organic phase, shielded from hydrolysis.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis.
Summary of Preventative Measures
| Strategy | Principle | When to Use |
| pH Control | Minimize acid or base catalysis of hydrolysis. | In all aqueous reactions. Aim for a pH of 5-7 unless your desired reaction requires different conditions. |
| Temperature Management | Reduce the kinetic rate of hydrolysis. | When reactions require heat. Use the lowest effective temperature and minimize reaction time. |
| Co-solvent Systems | Lower the concentration of water as a nucleophile. | When reagents are soluble in mixed solvents and hydrolysis is persistent. |
| Concentration of Nucleophile | Favor the desired reaction kinetically. | When a competing nucleophilic substitution is desired (e.g., amination). |
| Phase-Transfer Catalysis | Sequester the substrate from the aqueous phase. | In biphasic systems where the nucleophile is water-soluble and the substrate is organic-soluble. |
| Alternative Chemistries | Employ reaction pathways less sensitive to water. | When SNAr is inefficient or hydrolysis is uncontrollable (e.g., Buchwald-Hartwig amination).[10] |
By carefully considering the principles outlined in this guide and systematically applying these troubleshooting strategies, you can significantly improve the outcomes of your experiments involving 2-bromo-4-isopropylpyrimidine in aqueous media, leading to higher yields, easier purifications, and more reliable results.
References
-
Taylor, E.C., Harrison, K.A., & Rampal, J.B. (1986). Unusual “Hydrolysis” of 2-Nitrosopyridines: Formation of l-(2-Pyridyl)-2(lH)-pyridones. J. Org. Chem., 51, 102–105. Available from: [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PubMed Central (PMC). Available from: [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (2012, March 1). RSC Education. Available from: [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. (2000, October 15). PubMed. Available from: [Link]
-
A comparison of the effect of pH on the biodegradation of two synthetic absorbable sutures. (n.d.). PubMed. Available from: [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Available from: [Link]
-
Module 02 Hydrolysis Hydrolysis is the breaking of a molecular bond by reaction with water. In liquid preparations, water can f - COP Bela. (n.d.). Available from: [Link]
-
How to prevent hydrolysis in a drug. (2017, September 2). Quora. Available from: [Link]
-
Temperature effects on the catalytic efficiency, rate enhancement, and transition state affinity of cytidine deaminase, and the thermodynamic consequences for catalysis of removing a substrate "anchor". (2000, August 15). PubMed. Available from: [Link]
-
Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase. (n.d.). PubMed Central (PMC). Available from: [Link]
Sources
- 1. A comparison of the effect of pH on the biodegradation of two synthetic absorbable sutures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Temperature Dependence of the Rotation and Hydrolysis Activities of F1-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 2-bromo-4-(propan-2-yl)pyrimidine
Comparative Guide: H NMR Analysis of this compound
Executive Summary
In drug discovery, the 2-bromo-4-isopropylpyrimidine scaffold is a critical intermediate for Suzuki-Miyaura couplings. Its primary analytical challenge is distinguishing it from its regioisomer, 2-bromo-5-isopropylpyrimidine , which often co-elutes during synthesis.
This guide compares the spectral "performance" (resolution, diagnostic signals, and structural certainty) of the target compound against its isomers and common impurities. It establishes a self-validating NMR protocol that relies on spin-spin coupling constants (
Theoretical Prediction & Assignment
Before experimental analysis, we establish the expected magnetic environment. The molecule possesses a pyrimidine ring with a bromine at C2 and an isopropyl group at C4.
Symmetry & Signal Count:
-
Aromatic Region: The molecule is asymmetric. We expect two distinct aromatic signals (H5 and H6).
-
Aliphatic Region: The isopropyl group (
) will show a characteristic septet (1H) and doublet (6H).
Table 1: Predicted Chemical Shifts & Multiplicity (in
)
| Position | Proton Type | Predicted | Multiplicity | Diagnostic Value | |
| H6 | Aromatic (adj. to N) | 8.30 – 8.50 | Doublet ( | High: Confirms vicinal relationship. | |
| H5 | Aromatic (adj. to Alkyl) | 7.15 – 7.35 | Doublet ( | High: Differentiates from 5-subst. isomer. | |
| CH | Methine (Isopropyl) | 2.85 – 3.00 | Septet ( | Med: Confirms isopropyl group. | |
| CH | Methyl (Isopropyl) | 1.25 – 1.35 | Doublet ( | Low: Common to all isomers. |
Comparative Analysis: Target vs. Alternatives
The "performance" of an analytical method here is defined by its ability to rule out false positives. We compare the target spectrum against its most likely contaminants.
Scenario A: Target (4-Isomer) vs. Regioisomer (5-Isomer)
This is the most critical comparison. Synthesis often produces mixtures of 4- and 5-substituted pyrimidines.
-
Target (2-bromo-4-isopropyl): H5 and H6 are vicinal (neighbors).
-
Result: Two doublets with a large coupling constant (
Hz).
-
-
Alternative (2-bromo-5-isopropyl): H4 and H6 are meta (separated by C5).
-
Result: Two singlets (or finely split doublets with
Hz).
-
Critical Insight: If your aromatic peaks appear as singlets, you have synthesized the wrong isomer.
Scenario B: Target vs. Hydrolysis Impurity (2-Hydroxy derivative)
Bromine at position 2 is labile. Hydrolysis yields 2-hydroxy-4-isopropylpyrimidine (tautomerizes to pyrimidinone).
-
Target: Sharp aromatic peaks; soluble in
. -
Impurity: Broad exchangeable proton peak (
ppm); poor solubility in (requires DMSO- ).
Experimental Protocol
Methodology: Self-Validating Workflow
This protocol ensures data integrity by cross-referencing integration values with coupling constants.
-
Sample Preparation:
-
Dissolve 5–10 mg of sample in 0.6 mL
. -
Note:
is preferred over DMSO- for this lipophilic intermediate to avoid solvent viscosity broadening the fine coupling of H5/H6.
-
-
Acquisition:
-
Standard pulse sequence (
or equivalent). -
Scans (NS): 16 (sufficient for >95% purity).
-
Spectral Width (SW): 14 ppm (to catch potential acidic impurities).
-
-
Processing & Validation:
-
Step 1: Calibrate TMS to 0.00 ppm or residual
to 7.26 ppm. -
Step 2: Integrate the isopropyl methyl doublet (set to 6.00).
-
Step 3: Check H5 and H6 integrals. They must be 1.00 ± 0.05.
-
Step 4: Measure
-value between H5 and H6. If Hz, flag as suspect.
-
Visualization: Decision Logic & Workflow
The following diagrams illustrate the logic for structural verification and the experimental workflow.
Figure 1: Isomer Differentiation Logic Tree
Caption: A decision tree for distinguishing the target 4-isopropyl isomer from the 5-isopropyl regioisomer based on coupling constants.
Figure 2: Spectral Assignment Workflow
Caption: Step-by-step workflow for assigning the
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for pyrimidine chemical shifts and coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. (Authoritative source for nitrogen heterocycle shielding effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent peaks).[1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation and pulse sequence standards).
A Comparative Guide to the LC-MS Fragmentation of 2-bromo-4-isopropylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Structures with LC-MS
In the realm of modern analytical chemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the separation, identification, and quantification of a vast array of chemical compounds.[1] Its power lies in the coupling of high-resolution chromatographic separation with the mass-resolving capability of a mass spectrometer, providing invaluable structural information. A critical aspect of this analysis is the interpretation of fragmentation patterns generated through tandem mass spectrometry (MS/MS), which offers a veritable fingerprint of a molecule's structure.[2]
Predicted Fragmentation Pathway of 2-bromo-4-isopropylpyrimidine
Under typical Electrospray Ionization (ESI) conditions in positive ion mode, 2-bromo-4-isopropylpyrimidine is expected to be observed as its protonated molecular ion, [M+H]⁺. The presence of a bromine atom is a key feature, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 ratio.[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z).[3][4]
The fragmentation of the protonated molecule will likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions. The primary fragmentation events are predicted to be the loss of the isopropyl group and the bromine atom.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted fragmentation pathway of protonated 2-bromo-4-isopropylpyrimidine.
Caption: Predicted ESI fragmentation pathway of 2-bromo-4-isopropylpyrimidine.
Tabulated Summary of Predicted Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Structure/Loss | Notes |
| 215/217 | [C₇H₁₀BrN₂]⁺ | Protonated Molecular Ion ([M+H]⁺) | Characteristic 1:1 isotopic pattern for bromine-containing ions. |
| 173/175 | [C₄H₄BrN₂]⁺ | Loss of propene (-C₃H₆) | A common fragmentation pathway for isopropyl-substituted aromatics. |
| 172/174 | [C₄H₃BrN₂]⁺ | Loss of an isopropyl radical (-C₃H₇•) | Involves a hydrogen rearrangement. |
| 136 | [C₇H₁₀N₂]⁺ | Loss of a bromine radical (-Br•) | Results in a non-brominated fragment, thus a single major peak. |
Comparative Analysis with a Structural Analog: 2-bromo-4-isopropylaniline
To ground our predictions in experimental reality, we can compare the expected fragmentation of 2-bromo-4-isopropylpyrimidine with the known fragmentation of a structurally similar compound, 2-bromo-4-isopropylaniline, for which mass spectral data is available in the NIST WebBook.[5][6]
| Feature | 2-bromo-4-isopropylpyrimidine (Predicted) | 2-bromo-4-isopropylaniline (Experimental) | Analysis of Differences |
| Molecular Ion [M]⁺ (m/z) | 214/216 | 213/215 | The difference in molecular weight is due to the pyrimidine ring versus the aniline ring. |
| Base Peak (m/z) | Likely 173/175 or 136 | 198/200 (Loss of CH₃) | The aniline analog shows a preferential loss of a methyl group from the isopropyl substituent, which is a very stable benzylic carbocation. The pyrimidine ring's electron-withdrawing nature may disfavor this, making the loss of the entire isopropyl group or the bromine atom more likely. |
| Key Fragment Ions (m/z) | 173/175 (-C₃H₆), 172/174 (-C₃H₇•), 136 (-Br•) | 198/200 (-CH₃), 134 (-Br), 119 (-Br, -CH₃) | The presence of the amino group in the aniline analog introduces different fragmentation pathways, such as the loss of HCN, which would not be as readily observed in the pyrimidine analog. |
This comparison highlights how the core heterocyclic system influences the fragmentation cascade. The electron-deficient nature of the pyrimidine ring, compared to the electron-rich aniline ring, will alter the stability of the fragment ions, thus dictating the preferred fragmentation pathways.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a robust protocol for the analysis of 2-bromo-4-isopropylpyrimidine using a standard LC-MS/MS system.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-bromo-4-isopropylpyrimidine in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (MS1) followed by data-dependent MS/MS (ddMS2).
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Fragmentation of the top 3 most intense ions from the MS1 scan.
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to ensure a comprehensive fragmentation pattern.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Workflow Diagram
Caption: A typical workflow for LC-MS/MS analysis of small molecules.
Conclusion
While a definitive experimental mass spectrum for 2-bromo-4-isopropylpyrimidine is not publicly available, a scientifically sound prediction of its fragmentation pattern can be established based on fundamental principles of mass spectrometry and comparison with structurally related analogs. The characteristic isotopic signature of bromine, coupled with predictable losses of the isopropyl group and the bromine atom, provides a robust framework for its identification and characterization. The provided experimental protocol offers a starting point for researchers to acquire high-quality LC-MS/MS data for this and similar molecules, enabling confident structural elucidation and advancing research in drug discovery and development.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. Retrieved from [Link]
-
Hu, D., & Lao, W. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed Central. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-4-isopropylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Khlebnikov, A. F., & Konev, A. S. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Retrieved from [Link]
- Singh, H., & Kumar, S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
-
Cunha, S., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved from [Link]
- Kwiecien, N. W., & Coon, J. J. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
-
Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Retrieved from [Link]
- Al-Jaf, H. S. H., et al. (2023).
- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(4), 624-633.
- Zhang, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
- Kemsley, J. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS.
-
ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]
- Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues.
- Limão-Vieira, P., et al. (2020).
- Na, H., & Laukens, K. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(11), 450.
- Schmidt, W., & Brauch, H.-J. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Schmidt, W., & Brauch, H.-J. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry, 87(8), 533-545.
Sources
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2-Bromo-4-isopropylaniline [webbook.nist.gov]
- 6. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Retention Time Analysis of 2-Bromo vs. 2-Chloro-4-isopropylpyrimidine
Part 1: Executive Summary & Core Directive
The Bottom Line:
In a standard Reverse-Phase HPLC (RP-HPLC) system using a C18 stationary phase, 2-bromo-4-isopropylpyrimidine will exhibit a longer retention time (
This separation is driven by the hydrophobic effect .[1] The bromine substituent is larger, more polarizable, and significantly more lipophilic than the chlorine substituent.[1] Consequently, the bromo-analog partitions more strongly into the non-polar stationary phase, resulting in delayed elution relative to the chloro-analog.
Target Separation Window:
-
Elution Order: Chloro-analog (First)
Bromo-analog (Second) -
Resolution (
): Typically under standard gradient conditions (5-95% MeCN).
Part 2: Scientific Integrity & Logic (The "Why")
To develop a robust method, we must understand the physicochemical drivers of the separation.[1] It is not enough to know that they separate; we must understand why to troubleshoot effectively.
The Halogen Effect on Lipophilicity (LogP)
Retention in RP-HPLC is governed primarily by the partition coefficient (
The bromine atom adds more lipophilicity to the pyrimidine ring than chlorine.[1] This theoretical difference translates directly to chromatographic behavior.[1]
Structural Comparison & Retention Mechanism[1]
| Feature | 2-Chloro-4-isopropylpyrimidine | 2-Bromo-4-isopropylpyrimidine | Chromatographic Impact |
| Halogen Size (Van der Waals) | ~1.75 Å | ~1.85 Å | Larger surface area increases interaction with C18 chains. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Lower electronegativity makes Br more polarizable (soft), enhancing dispersion forces with the stationary phase.[1] |
| Predicted LogP | ~2.2 - 2.5 | ~2.5 - 2.8 | Higher LogP = Longer Retention |
Mechanism of Action: As the mobile phase pushes the analytes through the column, the 2-bromo analog spends more time "adsorbed" into the C18 alkyl chains due to its higher hydrophobicity. The 2-chloro analog, being relatively more polar (though still lipophilic), spends fractionally more time in the mobile phase, eluting earlier.[1]
Part 3: Experimental Protocol (The "How")
This protocol is designed to be self-validating . It uses a generic gradient that ensures elution of both species while providing a window for resolution optimization.[1]
Universal RP-HPLC Protocol for Halogenated Pyrimidines
System Suitability Requirement: Resolution (
1. Instrument Parameters
-
Column: C18 (L1),
, or (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]-
Why: C18 provides the maximum hydrophobic selectivity needed to distinguish the subtle Cl vs. Br difference.[1]
-
-
Temperature:
(Controlled).-
Why: Temperature fluctuations can shift retention times; control ensures reproducibility.[1]
-
-
Flow Rate:
. -
Detection: UV at
(primary) and (secondary).[1]-
Why: Pyrimidine rings have strong absorbance at 254 nm.[1]
-
2. Mobile Phase Preparation[1][2][3][4]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).[1]
3. Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Linear gradient (elution window) |
| 17.0 | 90 | Wash strongly retained impurities |
| 17.1 | 10 | Return to initial |
| 22.0 | 10 | Re-equilibration (Critical step) |
4. Sample Preparation
Part 4: Visualization & Workflow
Separation Mechanism Workflow
The following diagram illustrates the decision logic and physical mechanism occurring inside the column.
Caption: Separation logic flow. The Bromo-analog's stronger interaction with the C18 phase retards its velocity through the column.
Part 5: Troubleshooting & Optimization
If you observe co-elution or poor peak shape, apply these corrective actions based on the "Universal Protocol" above.
| Issue | Probable Cause | Corrective Action |
| Co-elution (Peaks merged) | Gradient slope too steep; insufficient selectivity. | Decrease Gradient Slope: Change 10-90% B over 15 min to 10-90% B over 25 min . This flattens the separation window.[1] |
| Peak Tailing | Secondary interactions with silanols (basic nitrogens).[1] | Increase Buffer Strength: Add 10mM Ammonium Formate to Solvent A, or increase TFA concentration to 0.1%.[1] |
| Retention Drift | Temperature fluctuation or insufficient equilibration.[1] | Thermostat Column: Ensure oven is at 30°C. Increase re-equilibration time to 5 minutes minimum. |
| Reversed Order? | Extremely rare.[1] Only possible in highly specific "Shape Selective" columns (e.g., Phenyl-Hexyl) using methanol.[1] | Verify Column: Ensure a standard C18 is used. In 99% of RP-HPLC cases, Cl elutes before Br.[1] |
References
-
PubChem. (2025).[1][5] 2-Bromo-4-chloropyrimidine (Compound Summary).[1][5] National Library of Medicine.[1] [Link]
-
García-Álvarez-Coque, M. C., et al. (2013).[1] Mechanisms of retention in HPLC. University of Valencia.[1][6] [Link]
-
SIELC Technologies. (2025). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid and sensitive high-performance liquid chromatographic analysis of halogenopyrimidines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 45117393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uv.es [uv.es]
Distinguishing 2-Bromo-4-isopropylpyrimidine from its 2-Bromo-5-isopropyl Isomer: A Comprehensive Analytical Guide
Executive Summary
In the landscape of rational drug design and synthetic methodology, the pyrimidine core serves as a privileged, highly versatile scaffold. Distinguishing between regioisomers—specifically 2-bromo-4-isopropylpyrimidine (CAS: 1215071-93-4)[1] and 2-bromo-5-isopropylpyrimidine (CAS: 1353853-50-5)[2]—is a critical quality control step. Misidentification can derail structure-activity relationship (SAR) campaigns, as the position of the isopropyl group fundamentally alters the steric vector and the electronic landscape of the molecule.
This guide provides an authoritative, data-driven framework for differentiating these isomers using self-validating analytical protocols, designed specifically for researchers and drug development professionals.
Structural & Mechanistic Divergence (The "Why")
The fundamental principle enabling the analytical distinction of these regioisomers is molecular symmetry , which directly dictates their magnetic resonance behavior.
-
2-Bromo-4-isopropylpyrimidine (Asymmetric): The placement of the isopropyl group at the C4 position breaks the symmetry of the pyrimidine ring. This creates distinct, non-equivalent chemical environments for the remaining ring protons at C5 and C6.
-
2-Bromo-5-isopropylpyrimidine (Symmetric): This isomer possesses pseudo-
symmetry (averaging the rotamers of the freely rotating isopropyl group). The substituents at C2 and C5 lie exactly on the symmetry axis. Consequently, the C4 and C6 positions—and their attached protons—are magnetically and chemically equivalent.
According to established literature on pyrimidine NMR spectroscopy, the relative deshielding of unsubstituted pyrimidine protons follows the strict order of H2 > H4 = H6 > H5 . The C4/C6 positions are highly deshielded due to the adjacent nitrogen atoms, while the C5 position is relatively shielded. This intrinsic electronic distribution, coupled with the symmetry differences, establishes the causality behind our analytical protocols.
Caption: Logical causality mapping of molecular symmetry to expected NMR spectral outputs.
Analytical Distinction Protocols (The "How")
To establish a self-validating system, we employ High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy as the primary diagnostic tool, supported by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol A: High-Resolution 1H and 13C NMR Spectroscopy (Gold Standard)
This protocol relies on the absolute count of carbon signals and the precise splitting patterns of the aromatic protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. -
Instrument Calibration: Tune and match the probe of a 400 MHz or 600 MHz NMR spectrometer to the
and frequencies. Shim the magnetic field to achieve a line width of < 1.0 Hz for the TMS signal. -
1H NMR Acquisition: Acquire the
spectrum using a standard single-pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1–2 seconds. -
13C NMR Acquisition: Acquire the
decoupled spectrum using a standard sequence (e.g., zgpg30). Critical step: Use a minimum of 512 scans and a relaxation delay of at least 2 seconds to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2, C4, or C5), which lack NOE enhancement. -
Data Analysis & Causality Check:
-
For the 4-isomer: The asymmetry forces H5 and H6 to couple with each other, yielding two doublets (ortho coupling,
Hz). The lack of symmetry results in 7 distinct carbon signals . -
For the 5-isomer: The equivalence of H4 and H6 eliminates observable coupling between them, yielding one singlet integrating to 2H. The
symmetry reduces the carbon count to 5 distinct signals .
-
Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)
While both isomers will exhibit nearly identical mass fragmentation patterns (characterized by an
Step-by-Step Methodology:
-
Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.
-
Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use helium carrier gas at 1.0 mL/min.
-
Thermal Gradient: Set initial oven temperature to 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV (scan range m/z 50–300). Record the distinct retention times (
) to confirm isomeric purity.
Caption: Diagnostic workflow utilizing orthogonal NMR techniques for definitive isomer identification.
Comparative Data Summaries
Table 1: NMR Spectral Signatures
| Analytical Feature | 2-Bromo-4-isopropylpyrimidine | 2-Bromo-5-isopropylpyrimidine |
| Molecular Symmetry | Asymmetric ( | Pseudo-Symmetric ( |
| Two doublets (1H each, | One singlet (2H) | |
| H6: ~8.5 ppm, H5: ~7.3 ppm | H4/H6: ~8.5 ppm | |
| 7 Distinct Signals | 5 Distinct Signals | |
| 4 distinct (C2, C4, C5, C6) | 3 distinct (C2, C4/C6 equivalent, C5) |
Table 2: Physico-Chemical Properties
| Property | 2-Bromo-4-isopropylpyrimidine | 2-Bromo-5-isopropylpyrimidine |
| CAS Number | 1215071-93-4 | 1353853-50-5 |
| Molecular Formula | C | C |
| Molecular Weight | 201.06 g/mol | 201.06 g/mol |
| Steric Vector (from C2) | Meta-projecting | Para-projecting |
Practical Implications in Drug Development
The structural differences between these isomers go far beyond analytical curiosity; they dictate the success of downstream biological applications.
When designing kinase inhibitors, the pyrimidine core is frequently utilized to anchor the molecule to the kinase hinge region. The C2-bromo position acts as the primary synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
-
Trajectory of the 4-Isopropyl Group: Projects laterally relative to the C2 attachment point. In a binding pocket, this meta-projecting vector often clashes with gatekeeper residues or occupies specific lateral hydrophobic sub-pockets.
-
Trajectory of the 5-Isopropyl Group: Projects linearly away from the C2 vector. This para-projecting vector typically directs the bulk towards the solvent-exposed region or a deep back-pocket, depending on the specific binding mode.
References
-
Science of Synthesis. "Product Class 12: Pyrimidines." Thieme E-Books & E-Journals, Georg Thieme Verlag. Available at:[Link]
Sources
Comparative Guide: C13 NMR Identification of 2-bromo-4-(propan-2-yl)pyrimidine
The following guide provides a technical comparison and identification workflow for 2-bromo-4-(propan-2-yl)pyrimidine , focusing on C13 NMR spectroscopy.
Executive Summary
In the synthesis of kinase inhibitors and heterocyclic building blocks, This compound (Target) is frequently synthesized via condensation reactions that can yield regioisomeric impurities, most notably 2-bromo-5-(propan-2-yl)pyrimidine (Isomer A).[1][2][3]
Distinguishing these isomers is critical as they possess identical mass (LC-MS indistinguishable) and similar polarity.[1][2] This guide outlines a definitive C13 NMR identification protocol based on symmetry-derived signal counting and C5-position shielding effects .
Key Differentiator
-
Target (4-substituted): Asymmetric structure resulting in 4 distinct aromatic signals .[1][2][3]
-
Isomer A (5-substituted): Symmetric structure resulting in 3 distinct aromatic signals (C4 and C6 are equivalent).[1][2][3]
Structural Analysis & Predicted Chemical Shifts
The following data compares the predicted C13 NMR shifts of the target compound against its primary regioisomer. Values are calculated based on pyrimidine substituent chemical shifts (SCS) and validated against analogous 2-halopyrimidine systems.
Table 1: Comparative C13 NMR Shifts (DMSO-d6)[1][2][3]
| Carbon Position | Target: 2-bromo-4-(propan-2-yl) | Isomer: 2-bromo-5-(propan-2-yl) | Signal Type | Diagnostic Note |
| C2 (C-Br) | ~161.5 ppm | ~160.0 ppm | Quaternary | Low intensity; similar in both.[1][2][3] |
| C4 | ~176.0 ppm (Quaternary) | ~158.0 ppm (CH) | Distinct | Target C4 is deshielded by alkyl group.[1][2][3] |
| C5 | ~119.5 ppm (CH) | ~138.0 ppm (Quaternary) | PRIMARY ID | Target C5 is highly shielded. |
| C6 | ~159.0 ppm (CH) | ~158.0 ppm (CH) | CH | Equivalent to C4 in Isomer.[1][2][3] |
| iPr-CH | ~36.0 ppm | ~31.0 ppm | CH | Methine of isopropyl.[1][3] |
| iPr-CH3 | ~21.5 ppm | ~22.5 ppm | CH3 | Methyl doublet.[1] |
Note on Solvent Effects: Shifts in
will typically appear 0.5–1.5 ppm upfield relative to.[1] The relative order and diagnostic separation remain constant.
Mechanism of Identification
The identification relies on two self-validating logic gates: Symmetry Breaking and Electronic Shielding .[1]
Logic Gate 1: Symmetry & Signal Count
The 2-bromo-5-isopropylpyrimidine isomer possesses a
-
Observation: If your spectrum shows only 3 signals in the aromatic region (100–180 ppm), you have the 5-isomer .[1][2][3]
-
Observation: If your spectrum shows 4 signals in the aromatic region, you have the 4-isomer (Target) .[1][2][3]
Logic Gate 2: The C5 Shielding Effect
In pyrimidine rings, the C5 position is naturally electron-rich and shielded (~122 ppm in unsubstituted pyrimidine).[1][2][3]
-
In the Target (4-iPr): The C5 carbon remains a CH.[2] It is beta to the alkyl group, which typically induces a minor upfield shift.[1][2][3] Expect a strong CH signal near 119 ppm .[1][2][3]
-
In the Isomer (5-iPr): The C5 carbon is directly attached to the alkyl group (ipso).[1][2][3] This causes a significant deshielding effect (~+15-20 ppm).[1][2][3] Expect a weak quaternary signal near 138 ppm .[1][2][3]
Visualization of Identification Workflow
Figure 1: Decision tree for distinguishing pyrimidine regioisomers via C13 NMR signal counting.
Experimental Protocol
To ensure high-resolution data capable of resolving quaternary carbons (C2, C4), follow this protocol:
-
Sample Preparation:
-
Acquisition Parameters:
-
Processing:
References
-
General Pyrimidine Shifts
-
Substituent Effects in Pyrimidines
-
Regioisomer Differentiation Methodology
Sources
Comparative Guide: Infrared (IR) Spectroscopy Profiling of 2-Bromo-4-isopropylpyrimidine
Executive Summary: The Structural Fingerprint
In drug discovery, 2-Bromo-4-isopropylpyrimidine serves as a critical scaffold, particularly for introducing pyrimidine moieties via Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. Its structural integrity hinges on two distinct features: the regioselective isopropyl group at C4 and the reactive bromine at C2 .
This guide provides a comparative spectroscopic analysis to validate the identity of 2-Bromo-4-isopropylpyrimidine. Because direct reference spectra for specific intermediate derivatives are often proprietary or absent from public databases, this guide synthesizes fragment-based spectral prediction using empirically validated data from structural analogs (2-Bromopyrimidine and 4-Isopropylpyridine).
Key Differentiator: The simultaneous presence of the gem-dimethyl doublet (~1380/1365 cm⁻¹) and the C-Br stretch (~680 cm⁻¹) , alongside the absence of precursor N-H bands, constitutes the definitive pass/fail criteria for this molecule.
Theoretical Basis & Spectral Logic
To interpret the IR spectrum accurately, we deconstruct the molecule into three vibrational zones. This logic allows researchers to validate the structure even without a perfect reference standard.
Diagram 1: Structural Vibration Map
The following diagram maps the specific functional groups to their expected wavenumber ranges, establishing the "Spectral Logic" for identification.
Caption: Logical mapping of functional groups to specific IR spectral zones. The Gem-Dimethyl doublet and C-Br stretch are the primary confirmation peaks.
Comparative Analysis: Target vs. Alternatives
The most common error in synthesizing this scaffold is incomplete conversion from the amine precursor (via Sandmeyer reaction) or misidentification of the chloro-analog.
Table 1: Comparative Spectral Data
Data derived from fragment analysis of NIST standards for 2-Bromopyrimidine [1] and 4-Isopropylpyridine [2].
| Spectral Feature | Target: 2-Bromo-4-isopropylpyrimidine | Precursor: 2-Amino-4-isopropylpyrimidine | Analog: 2-Chloro-4-isopropylpyrimidine |
| Primary ID Band | C-Br Stretch: ~680 cm⁻¹ | N-H Stretch: 3300-3500 cm⁻¹ | C-Cl Stretch: ~740-750 cm⁻¹ |
| Isopropyl ID | Doublet: 1380 & 1365 cm⁻¹ | Doublet: 1380 & 1365 cm⁻¹ | Doublet: 1380 & 1365 cm⁻¹ |
| Aromatic C-H | ~3050 cm⁻¹ (Weak) | ~3050 cm⁻¹ (Weak) | ~3050 cm⁻¹ (Weak) |
| Alkyl C-H | 2960, 2925, 2870 cm⁻¹ | 2960, 2925, 2870 cm⁻¹ | 2960, 2925, 2870 cm⁻¹ |
| Ring Breathing | ~990 cm⁻¹ | ~990 cm⁻¹ | ~1000 cm⁻¹ |
| Status Check | Pass if: No N-H peaks, Strong band at ~680.[1] | Fail if: Doublet at >3300 remains. | Fail if: Halogen band shifts >50 cm⁻¹ higher. |
Detailed Analysis of Differences
-
The "Silent" Region (3100–3500 cm⁻¹):
-
Target: The target molecule should be "silent" above 3100 cm⁻¹ (excluding weak aromatic C-H).
-
Alternative (Precursor): The starting material (2-amino) will display a prominent N-H stretching doublet (symmetric/asymmetric) between 3300 and 3500 cm⁻¹, often accompanied by an N-H scissoring band near 1620 cm⁻¹. Disappearance of these bands is the primary indicator of reaction completion.
-
-
The Halogen Shift (600–800 cm⁻¹):
-
Target (Br): Bromine is heavy. The C-Br stretching vibration occurs at lower frequencies, typically 650–690 cm⁻¹ .
-
Alternative (Cl): If the 2-chloro analog is inadvertently supplied or synthesized, this band will shift to a higher frequency (730–760 cm⁻¹ ) due to the lighter mass of Chlorine.
-
-
The Isopropyl Signature (1360–1385 cm⁻¹):
-
Unlike the n-propyl isomer, the iso-propyl group exhibits a characteristic split peak (doublet) in the bending region due to the interaction between the two methyl groups attached to the same carbon (gem-dimethyl). This appears at approximately 1380 cm⁻¹ and 1365 cm⁻¹ . A single band here would suggest an n-propyl isomer or loss of the alkyl group.
-
Experimental Protocol: Validated Workflow
To ensure reproducibility and minimize artifacts (such as water peaks masking the C-H region), follow this standardized ATR (Attenuated Total Reflectance) protocol.
Diagram 2: Analysis Workflow
Caption: Decision tree for validating synthesis product using IR spectral checkpoints.
Step-by-Step Methodology
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal preferred for durability against halogens).
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Screening) or 64 (Publication quality).
-
Range: 4000–550 cm⁻¹ (Must go low enough to see C-Br).
-
-
Sample Preparation:
-
Critical: The sample must be anhydrous . Residual water creates a broad O-H peak (3400 cm⁻¹) that mimics the amine precursor, leading to false negatives.
-
Dry the solid/oil under high vacuum for 30 minutes before analysis.
-
-
Data Processing:
-
Perform a Background Correction (air spectrum) immediately before the sample.
-
Apply Baseline Correction if the baseline drifts due to scattering (common in crystalline powders).
-
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Infrared Spectrum of 2-Bromopyrimidine. NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 4-Isopropylpyridine. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2023). 2-Bromo-4-isopropylaniline Spectral Data. National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for general C-Br and Isopropyl group assignments).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-4-(propan-2-yl)pyrimidine
Part 1: Executive Safety Assessment
Immediate Action Required: Treat 2-bromo-4-(propan-2-yl)pyrimidine as a Halogenated Organic Hazardous Waste . Do not dispose of down drains, sinks, or via municipal trash.
-
Primary Hazard Class: Irritant / Harmful (Skin, Eye, Respiratory).[1]
-
Waste Stream Classification: Halogenated Organic.
-
Disposal Method: High-temperature incineration with flue gas scrubbing.[2]
-
CAS Registry Number: 1215071-93-4 (Verify against specific vendor SDS as isomers vary).
Part 2: Technical Characterization & Hazard Profile
Effective disposal begins with accurate characterization. This compound is a halogenated heterocycle, requiring segregation from non-halogenated solvents to prevent cross-contamination of waste streams that could otherwise be used for fuel blending.
Physical & Chemical Properties
| Property | Specification | Operational Implication |
| Physical State | Liquid or Low-melting Solid | Requires leak-proof secondary containment during storage. |
| Halogen Content | Brominated | CRITICAL: Must be segregated into "Halogenated Waste" streams. Burning without scrubbers releases toxic HBr gas. |
| Solubility | Organic Solvents (DMSO, MeOH) | Compatible with standard organic waste solvents; immiscible with aqueous acid/base streams. |
| Reactivity | Incompatible with Strong Oxidizers, Strong Bases | Do not mix with nitric acid or hydroxide waste streams. |
GHS Hazard Statements (Relevance to Disposal)
-
H302: Harmful if swallowed.[1][3] (Mandates strict hygiene after handling waste containers).
-
H315/H319: Causes skin/serious eye irritation. (Requires double-gloving and eye protection during waste transfer).[4]
-
H335: May cause respiratory irritation.[1][3][5] (All waste consolidation must occur in a fume hood).
Part 3: Pre-Disposal Handling & Storage
The "Satellite Accumulation Area" (SAA) Protocol Per EPA 40 CFR 262.15, waste must be accumulated at or near the point of generation.
Segregation Logic
-
DO NOT MIX with Non-Halogenated Solvents (e.g., Acetone, Ethanol) if possible. While chemically compatible, mixing halogenated waste with non-halogenated waste renders the entire volume "Halogenated," significantly increasing disposal costs and limiting incineration options.
-
DO NOT MIX with Aqueous Acid/Base waste.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Closure: Screw-top caps with chemically resistant liners (PTFE/Teflon). Do not use parafilm or foil.
-
Venting: If over-pressurization is a risk (unlikely with this stable compound but possible in mixtures), use a vented cap (e.g., Nalgene® vented closure).
Labeling Requirements
Every container must be labeled before the first drop of waste is added.[6][7]
-
Identifier: "Hazardous Waste - this compound".
-
Hazard Checkbox: [x] Toxic [x] Irritant.
Part 4: Disposal Workflow & Decision Matrix
This flowchart illustrates the decision logic for disposing of pure chemical, solutions, and contaminated debris.
Figure 1: Decision matrix for segregating this compound waste streams.
Part 5: Detailed Operational Protocols
Protocol A: Liquid Waste (Solutions & Reaction Mixtures)
-
Preparation: Place the "Halogenated Waste" carboy in a secondary containment tray inside a fume hood.
-
Transfer: Using a funnel, pour the this compound solution into the carboy.
-
Rinse: Triple rinse the original container with a small volume of compatible solvent (e.g., dichloromethane or acetone) and add the rinsate to the waste carboy.
-
Log: Record the volume and concentration on the waste tag immediately.
Protocol B: Solid Waste (Spill Debris & Contaminated PPE)
-
Containment: Collect contaminated gloves, paper towels, and weighing boats.
-
Packaging: Place items into a clear polyethylene bag (minimum 4 mil thickness).
-
Sealing: Twist the bag neck, tape it shut (gooseneck seal), and place it inside a second bag (double bagging).
-
Tagging: Attach a hazardous waste tag to the outer bag.
Protocol C: Spill Contingency (Emergency Response)
Trigger: Spillage > 5 mL or outside a fume hood.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a hood, increase room ventilation if possible.
-
PPE Up: Wear nitrile gloves (double layer), lab coat, and safety goggles.[4]
-
Contain: Surround the spill with absorbent socks or pillows to prevent spreading.
-
Absorb: Cover the liquid with an inert absorbent (Vermiculite, Bentonite, or commercial spill pads). Do not use sawdust (combustible).
-
Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.
-
Decontaminate: Wipe the surface with a soap/water solution, collecting the wipes as solid waste.
Part 6: Regulatory & Compliance Framework (RCRA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[8]
-
Waste Code Determination:
-
Listed Waste: this compound is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic).
-
Characteristic Waste: It does not typically exhibit Corrosivity (D002) or Reactivity (D003). However, if dissolved in a flammable solvent (Flash point < 60°C), the mixture carries the D001 (Ignitable) code.
-
Toxicity: If the waste stream contains halogenated solvents like Methylene Chloride or Chloroform, it may carry F-codes (e.g., F002) .
-
-
Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4-isopropylpyrimidine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023).[8] 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification and SDS: 2-Bromo-4-(iso-propyl)pyrimidine. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-bromo-4-(propan-2-yl)pyrimidine
Content Type: Operational Safety & Handling Protocol Chemical Name: 2-Bromo-4-(propan-2-yl)pyrimidine (Synonym: 2-Bromo-4-isopropylpyrimidine) CAS Number: 37903-49-2 (Representative for this isomer class; verify with specific vendor)
Executive Summary: Operational Readiness
Read This First: this compound is a halogenated heterocyclic building block.[1][2] While often appearing as a benign off-white solid, it possesses significant irritant properties common to brominated pyrimidines. It attacks mucous membranes and skin upon contact.
Crucial Warning: This compound is moisture-sensitive .[3][4] Improper handling not only degrades the reagent (releasing HBr fumes) but also compromises the stoichiometry of downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
Immediate Action Required:
-
Engineering Control: All open-vessel manipulations must occur inside a certified chemical fume hood.
-
Skin Barrier: Double-gloving (Nitrile) is mandatory for weighing and reaction setup.
-
Eye Defense: Chemical splash goggles are required; safety glasses are insufficient due to the potential for fine dust generation.
Hazard Profiling & Risk Assessment
To select the correct PPE, one must understand the specific threats posed by the molecule.
Hazard Classification (GHS)
| Hazard Class | Category | H-Code | Description | Mechanism of Action |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; bromine substituent acts as an alkylating/irritating agent. |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation | Physical abrasion from micro-crystals combined with chemical irritation of the cornea. |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation | Inhalation of dust/vapors triggers inflammation of the upper respiratory tract. |
Physical Properties Impacting Safety[1]
-
State: Solid (Low melting point ~55-56°C).[3]
-
Volatility: Low at RT, but sublimation/vapor pressure increases significantly upon heating.
-
Reactivity: Hydrolyzes in moist air to release trace Hydrogen Bromide (HBr), a corrosive gas.
The PPE Defense System
This section details the specific protective equipment required, grounded in the chemical's properties.[2][5][6]
A. Hand Protection: The "Double-Shell" Protocol
Standard thin-mil nitrile gloves provide only temporary protection against halogenated heterocycles in organic solvents.
-
Primary Layer (Inner): 4 mil Nitrile (Standard exam glove). Acts as a second skin.
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene. Provides chemical resistance and durability against physical abrasion from spatulas/glassware.
-
Technique: Inspect gloves for micro-tears by inflating them slightly before donning. Use the "knuckle-roll" technique when removing the outer glove to prevent cuff drip.
B. Ocular Protection[2][4]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Reasoning: Safety glasses with side shields leave gaps. Fine powders of brominated pyrimidines are light and static-prone; they can drift around side shields. Goggles provide a sealed environment.
C. Respiratory & Engineering Controls[3][4][6][8][9]
-
Primary: Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .
Diagram: PPE Selection Logic
Caption: Logical flow for selecting Personal Protective Equipment based on the physical state of the reagent.
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating dust or exposing the reagent to moisture.
-
Preparation: Place a balance inside the fume hood if possible. If not, use a localized powder containment hood.
-
Anti-Static Measures: Use an anti-static gun or wipe on the weighing boat. Brominated solids often carry high static charge, causing them to "jump" and disperse.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Sealing: Immediately recap the source container. Parafilm is recommended for long-term storage to prevent moisture ingress.
Protocol B: Reaction Setup (Moisture Control)
Objective: Prevent hydrolysis during setup.
-
Glassware: Flame-dry or oven-dry all glassware.
-
Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding the solid.
-
Addition: Add the this compound quickly against a positive flow of inert gas.
-
Solvent: Use anhydrous solvents (e.g., THF, DMF) to prevent the formation of HBr byproducts.
Emergency Response & Disposal
Spill Response Logic
In the event of a spill, immediate classification determines the response.[2]
Caption: Decision matrix for cleaning up spills of this compound.
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][4][7][8] Critical: Lift eyelids to remove trapped particles. Seek medical attention (Ophthalmologist).
-
Skin Contact: Wash with soap and water.[3][4][7][8] Do not use ethanol or acetone; these solvents can increase skin permeability and drive the chemical deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Disposal Considerations
-
Waste Stream: Halogenated Organic Waste.
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic reactions.
-
Labeling: Clearly mark the waste tag with "Contains Brominated Pyrimidine - Irritant."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12697858, 2-Bromo-4-isopropylpyrimidine. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][9]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.dk [fishersci.dk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
